Thalidomide-PEG2-NH2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H19N3O6 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O6/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22/h1-3,11H,4-9,18H2,(H,19,21,22) |
InChI Key |
RTOGAAMXDVZFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Thalidomide-PEG2-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-PEG2-NH2 is a pivotal bifunctional molecule at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. This technical guide provides a comprehensive overview of this compound, including its core function as a Cereblon (CRBN) E3 ubiquitin ligase ligand conjugated to a polyethylene glycol (PEG) linker. This document details its physicochemical properties, outlines the principles of its synthesis and application in the construction of Proteolysis Targeting Chimeras (PROTACs), and provides established experimental protocols for the evaluation of PROTAC efficacy. The included signaling pathway and workflow diagrams offer a visual guide to the underlying biological mechanisms and experimental procedures.
Introduction to this compound in Targeted Protein Degradation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been repurposed for their ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] In the context of PROTACs, this interaction is harnessed to bring a target protein of interest (POI) into close proximity with the E3 ligase machinery.[2]
This compound is a key building block in the synthesis of PROTACs.[3][4] It consists of three key components:
-
A Thalidomide-based moiety: This serves as the ligand that specifically recruits the CRBN E3 ubiquitin ligase.
-
A 2-unit polyethylene glycol (PEG) spacer: The PEG linker enhances solubility and provides the necessary spatial orientation between the E3 ligase and the target protein.
-
A terminal primary amine (-NH2) group: This functional group allows for the covalent conjugation to a ligand designed to bind to a specific protein of interest, typically through the formation of an amide bond.
The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Physicochemical Properties
The precise physicochemical properties of this compound can vary depending on its salt form (e.g., hydrochloride or TFA salt). The salt forms generally exhibit enhanced water solubility and stability compared to the free base. Below is a summary of typical quantitative data for related compounds.
| Property | Value (Thalidomide-NH-PEG2-C2-NH2) | Value (Thalidomide-NH-PEG2-C2-NH2 hydrochloride) | Value (Thalidomide-NH-PEG2-C2-NH2 TFA) |
| Molecular Formula | C19H24N4O6 | C19H25ClN4O6 | C21H25F3N4O8 |
| Molecular Weight | 404.42 g/mol | 440.88 g/mol | 518.45 g/mol |
| CAS Number | 2093416-32-9 | 2245697-87-2 | Not specified |
| Appearance | Solid | Light yellow to green yellow solid | Solid |
| Storage Conditions | Store at -20°C | -80°C for 6 months; -20°C for 1 month (sealed) | -80°C for 6 months; -20°C for 1 month (under N2) |
Signaling Pathway and Mechanism of Action
The mechanism of action for a PROTAC synthesized from this compound involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC involves the conjugation of this compound to a "warhead" — a ligand that binds to the protein of interest and contains a reactive carboxylic acid. The most common method for this conjugation is through amide bond formation.
Protocol: Amide Coupling for PROTAC Synthesis
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Warhead-COOH (ligand for the protein of interest with a terminal carboxylic acid) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Ethyl acetate
-
5% LiCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Flash column chromatography system
-
LC-MS for reaction monitoring
-
HPLC for purification
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the Warhead-COOH in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Evaluation of PROTAC-Mediated Protein Degradation
The efficacy of the newly synthesized PROTAC is primarily assessed by its ability to degrade the target protein in a cellular context. Western blotting is a standard technique for this purpose.
Protocol: Western Blot for PROTAC-Induced Degradation
-
Materials:
-
Cell line expressing the target protein
-
Cell culture reagents
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software
-
-
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Experimental and Logical Workflows
The development and evaluation of a PROTAC using this compound follows a structured workflow.
Caption: PROTAC development and evaluation workflow.
Conclusion
This compound is a versatile and indispensable tool in the field of targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, combined with a flexible PEG linker and a reactive amine handle, makes it a foundational component for the synthesis of novel PROTACs against a wide array of protein targets. The protocols and workflows detailed in this guide provide a solid framework for the rational design, synthesis, and evaluation of these next-generation therapeutics. As research in TPD continues to expand, the strategic application of well-characterized building blocks like this compound will be crucial in accelerating the discovery of new treatments for a multitude of diseases.
References
An In-depth Technical Guide to Thalidomide-PEG2-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Thalidomide-PEG2-NH2, a crucial E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical characteristics, provides exemplary experimental protocols for its use, and illustrates the key biological pathways involved in its mechanism of action.
Core Concepts: Structure and Properties
This compound is a synthetic molecule that incorporates the thalidomide core, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-unit polyethylene glycol (PEG) linker that terminates in a primary amine (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand for a specific protein of interest, thus forming a heterobifunctional PROTAC. The PEG linker enhances solubility and provides spatial separation between the E3 ligase and the target protein, a critical factor for the formation of a productive ternary complex.
While "this compound" is a commonly used name, several closely related structures exist, often with an additional short alkyl chain. For the purpose of this guide, we will focus on the properties of a well-documented variant, 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione , often supplied as a hydrochloride salt.
Chemical and Physical Properties
The following table summarizes the key properties of Thalidomide-PEG2-C2-NH2 hydrochloride, a representative and commercially available analog.
| Property | Value | Source |
| Synonyms | Thalidomide-NH-PEG2-C2-NH2 HCl, Pomalidomide 4'-PEG2-amine HCl | [1][2] |
| CAS Number | 2245697-87-2 | [3][4][5] |
| Molecular Formula | C19H25ClN4O6 | |
| Molecular Weight | 440.88 g/mol | |
| Appearance | Solid powder, light yellow to green-yellow | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -20°C for long-term stability. |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The thalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase Cereblon, a component of the CUL4-DDB1-RBX1 E3 ligase complex. The other end of the PROTAC simultaneously binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of this compound based PROTACs.
Synthesis of a this compound-based PROTAC
The following is an exemplary protocol for the conjugation of Thalidomide-PEG2-C2-NH2 to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH). This protocol is adapted from the synthesis of Mcl-1/Bcl-2 targeting PROTACs.
Materials:
-
Thalidomide-PEG2-C2-NH2 hydrochloride (or similar amine-functionalized linker)
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
To a solution of POI-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Thalidomide-PEG2-C2-NH2 hydrochloride (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blotting for PROTAC-mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a this compound-based PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or DMSO (vehicle control). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to new tubes. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From a dose-response curve, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
Application in a Specific Signaling Pathway: Targeting BRD4
A common application of this compound-based PROTACs is the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription, including c-MYC. By degrading BRD4, these PROTACs can effectively suppress the growth of various cancers.
References
- 1. Thalidomide-NH-PEG2-C2-NH2 hydrochloride CAS#: 2245697-87-2 [amp.chemicalbook.com]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-NH-PEG2-C2-NH2 hydrochloride | CAS#:2245697-87-2 | Chemsrc [chemsrc.com]
The Core Mechanism of Thalidomide-PEG2-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Thalidomide-PEG2-NH2, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into its molecular interactions, the downstream signaling consequences, and the experimental methodologies used to characterize its function.
Introduction: The Role of this compound in Targeted Protein Degradation
This compound is a synthetic, bifunctional molecule composed of a thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a two-unit polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This primary amine provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule leverages the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[1][2][3][4][5]
The fundamental mechanism of action involves the this compound portion of the PROTAC recruiting the CRBN E3 ligase complex, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Core Mechanism of Action: Hijacking the Cereblon E3 Ligase Complex
Thalidomide and its derivatives, including the thalidomide component of this compound, are classified as "molecular glues" or modulators of the Cullin-4 RING E3 ubiquitin ligase complex containing Cereblon (CRL4^CRBN^). The binding of the thalidomide moiety to a specific pocket in CRBN alters the substrate specificity of the E3 ligase complex. This allows for the recognition and recruitment of proteins that are not endogenous substrates of CRL4^CRBN^, termed "neosubstrates."
Key events in the mechanism of action include:
-
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a stable ternary complex between the target protein and the CRBN E3 ligase complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Interestingly, thalidomide has also been shown to inhibit the auto-ubiquitination of CRBN, which leads to its stabilization and accumulation. This, in turn, may enhance the degradation of neosubstrates.
Figure 1. Workflow of PROTAC-mediated protein degradation using a thalidomide-based CRBN ligand.
Quantitative Data: Binding Affinities and Degradation Potency
While specific quantitative data for this compound is not widely available in the public domain, the binding affinities of the parent molecule, thalidomide, and its clinically relevant analogs, lenalidomide and pomalidomide, to CRBN have been characterized. This data serves as a crucial benchmark for understanding the initial binding event in PROTAC-mediated degradation. The potency of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)
| Compound | Assay Type | IC50 (nM) | Reference |
| Thalidomide | TR-FRET | 11.0 ((S)-enantiomer) | |
| 200.4 ((R)-enantiomer) | |||
| Lenalidomide | TR-FRET | 73 | |
| Pomalidomide | FP | 264.8 | |
| CC-885 | TR-FRET | 12 |
Note: IC50 values are dependent on the specific assay conditions and may vary between different studies.
Table 2: Representative Degradation Data for a CRBN-based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 Degrader 11 | SHP2 | Various | 6.02 | >90 |
This table provides an example of the type of data generated for a thalidomide-based PROTAC.
Key Signaling Pathways Modulated by Thalidomide-Based PROTACs
The therapeutic effects and potential side effects of thalidomide-based PROTACs are directly linked to the degradation of specific neosubstrates. Two of the most well-characterized downstream signaling pathways affected are those regulated by the transcription factors IKZF1/IKZF3 and SALL4.
Degradation of IKZF1 and IKZF3
Ikaros (IKZF1) and Aiolos (IKZF3) are lymphoid transcription factors that are crucial for the survival of multiple myeloma cells. Their degradation leads to:
-
Downregulation of IRF4 and c-MYC: This disrupts the transcriptional network essential for myeloma cell proliferation and survival.
-
Upregulation of Interleukin-2 (IL-2): In T-cells, IKZF1 and IKZF3 act as repressors of the IL-2 gene. Their degradation leads to increased IL-2 production, enhancing T-cell-mediated anti-tumor immunity.
Figure 2. Signaling pathway affected by IKZF1/3 degradation.
Degradation of SALL4
SALL4 is a developmental transcription factor, and its degradation is implicated in both the teratogenic effects of thalidomide and its anti-cancer properties.
-
Developmental Effects: Loss-of-function mutations in SALL4 cause syndromes that phenocopy thalidomide-induced birth defects, suggesting that SALL4 degradation is a key teratogenic mechanism.
-
Oncogenic Role: SALL4 is overexpressed in some cancers, and its degradation may contribute to the anti-tumor activity of thalidomide-based drugs.
-
Signaling Interactions: SALL4 is known to interact with the Sonic hedgehog (SHH) signaling pathway through GLI3 and also interacts with the transcription factor TBX5, which is critical for limb development.
Experimental Protocols
Characterizing the mechanism of action of a this compound-based PROTAC requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-dependent interaction between the target protein and CRBN in a cellular context.
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against CRBN (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBST)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
-
Antibodies against the target protein and CRBN (for Western blotting)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the PROTAC at the desired concentration or with vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads. b. Incubate the pre-cleared lysate with the anti-CRBN antibody overnight at 4°C. c. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing with antibodies against the target protein and CRBN. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Figure 3. Experimental workflow for Co-Immunoprecipitation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein by the CRL4^CRBN^ complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound and vehicle control
-
SDS-PAGE sample buffer
-
Antibody against the target protein (for Western blotting)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4^CRBN^, target protein, and ubiquitin in the reaction buffer.
-
Add PROTAC: Add the PROTAC compound or vehicle control to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein in cells following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC compound and vehicle control
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Western Blot: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer to a membrane. c. Probe the membrane with primary antibodies against the target protein and a loading control. d. Incubate with appropriate secondary antibodies and visualize the bands.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion
This compound is a powerful tool in the development of PROTACs, enabling the targeted degradation of a wide range of proteins by recruiting the Cereblon E3 ubiquitin ligase. A thorough understanding of its mechanism of action, the downstream signaling consequences of neosubstrate degradation, and the appropriate experimental methodologies for its characterization is essential for the successful design and development of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
A Technical Guide to Thalidomide-PEG2-NH2 for Targeted Protein Degradation
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-PEG2-NH2, a crucial building block in the field of Targeted Protein Degradation (TPD). We will explore its mechanism of action, applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols necessary for their evaluation.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, TPD agents lead to the physical removal of the target protein.[2] The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5]
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. The terminal amine (-NH2) provides a versatile chemical handle for conjugation to a POI ligand, making it a foundational component for developing novel protein degraders.
Mechanism of Action: The Role of the Thalidomide Moiety
The thalidomide component of the molecule serves as a high-affinity anchor to Cereblon (CRBN), which is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. The formation of the POI-PROTAC-CRBN ternary complex is the critical first step that brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Synthesis and Experimental Protocols
General Synthesis of a PROTAC from this compound
The terminal primary amine on this compound is a nucleophile that can be readily conjugated to a POI ligand containing an electrophilic functional group, most commonly a carboxylic acid, to form a stable amide bond. Peptide coupling reagents are used to facilitate this reaction.
Protocol: Amide Coupling for PROTAC Synthesis
This protocol describes a general procedure for conjugating a carboxylic acid-functionalized POI ligand with this compound.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
Peptide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Equipment: Magnetic stirrer, reaction vials, nitrogen/argon atmosphere setup, TLC or LC-MS for monitoring.
Methodology:
-
Activation of Carboxylic Acid: In a clean, dry vial under an inert atmosphere, dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid group.
-
Coupling Reaction: In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the activated POI ligand mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by flash chromatography or preparative HPLC, to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Evaluation and Key Methodologies
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters are DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
Representative Performance Data
The degradation efficiency of a PROTAC is highly dependent on the target protein, cell line, linker length, and specific E3 ligase ligand used. The table below summarizes performance metrics for representative thalidomide/pomalidomide-based PROTACs to provide a general reference.
| PROTAC Name/Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference |
| (H-PGDS)-7 | Pomalidomide | KU812 | 17.3 pM | >95% | |
| TD9 (Tyrosinase) | Pomalidomide | MNT-1 | ~50 µM | ~61% | |
| HDAC3 Degrader (22) | VHL | HCT116 | 0.44 µM | ~77% | |
| BRD4 Degrader | Pomalidomide | Varies | Potent | High | |
| BTK Degrader | CRBN Ligand | Varies | Potent | High | |
| Note: This table is a compilation from multiple sources and serves as an example. Performance will vary based on the specific molecular architecture and experimental conditions. |
Experimental Workflow for PROTAC Evaluation
The evaluation of a newly synthesized PROTAC follows a logical progression from biochemical validation to cellular degradation and functional impact assessment.
Protocol: Western Blot for PROTAC-Induced Degradation
This is the most common method to quantify changes in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the POI and a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16 or 24 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Advanced Characterization Assays
While Western blotting confirms protein degradation, a deeper understanding of a PROTAC's mechanism requires more advanced biophysical and cellular assays.
| Assay Type | Technique(s) | Purpose |
| Binary Binding Assays | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | To measure the binding affinity (Kd) of the PROTAC to the isolated POI and E3 ligase. |
| Ternary Complex Formation | TR-FRET, AlphaScreen/AlphaLISA, NanoBRET | To confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro or in live cells. |
| Ubiquitination Assays | In-vitro Ubiquitination Assays, Immunoprecipitation followed by Western Blot (IP-WB), TR-FRET | To directly measure the PROTAC-induced ubiquitination of the POI. |
| Global Proteomics | Mass Spectrometry (MS) | To assess the selectivity of the PROTAC by quantifying changes across the entire proteome, identifying potential off-targets. |
| Mechanism Validation | Co-treatment with inhibitors (e.g., MG132 for proteasome, MLN4924 for neddylation) | To confirm that degradation is dependent on the proteasome and the Cullin-RING ligase machinery. |
Conclusion
This compound is a powerful and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its straightforward conjugation chemistry allows researchers to rapidly generate novel degraders against a wide array of target proteins. By employing the systematic evaluation workflows and protocols outlined in this guide—from synthesis and basic degradation analysis to advanced mechanistic studies—researchers can effectively develop and characterize potent and selective PROTACs, accelerating progress in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Unseen: A Technical Guide to the Cereblon Binding Affinity of Thalidomide-PEG2-NH2
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the binding affinity between Thalidomide-PEG2-NH2 and the Cereblon (CRBN) protein. While direct, publicly available quantitative binding data for this specific molecule is limited, this document extrapolates from the well-established binding characteristics of its parent compound, thalidomide, and its derivatives. The methodologies for determining such binding affinities are detailed, alongside visualizations of the pertinent biological pathways and experimental workflows.
This compound is a functionalized derivative of thalidomide, incorporating a two-unit polyethylene glycol (PEG) linker and an amine group. It is primarily utilized as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase, such as CRBN, to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The core glutarimide moiety of thalidomide is responsible for its interaction with a hydrophobic pocket in the thalidomide-binding domain of CRBN.
Quantitative Binding Data: Thalidomide and its Analogs
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[1][2][3][4] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly to CRBN than thalidomide.[1] |
| Pomalidomide | ~157 nM | Not Specified | Demonstrates a higher binding affinity for CRBN compared to thalidomide. |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques can be employed to quantify the binding affinity of this compound to CRBN. The choice of method often depends on the specific requirements of the study, such as the need for high-throughput screening or detailed thermodynamic profiling.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures real-time biomolecular interactions.
Principle: CRBN is immobilized on a sensor chip. The binding of an analyte, such as this compound, to the immobilized CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation and Protein Immobilization: An appropriate sensor chip is selected and activated. The CRBN protein is then immobilized onto the sensor surface to a desired density, and any remaining active groups are deactivated.
-
Binding Analysis: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Injection: The different concentrations of the analyte are injected over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
Data Analysis: The association and dissociation rates are measured from the sensorgram, and the dissociation constant (Kd) is calculated.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. The resulting binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: The this compound solution is injected in small aliquots into the CRBN solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The heat change per mole of injectant is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
Competitive Binding Assays
Competitive binding assays are often used for higher-throughput screening of compounds that bind to a specific target.
Principle: These assays measure the ability of a test compound (this compound) to displace a known fluorescently labeled ligand or a biotinylated probe from CRBN.
Methodologies:
-
Homogeneous Time-Resolved Fluorescence (HTRF):
-
A tagged CRBN protein is incubated with serially diluted this compound.
-
A fluorescent thalidomide tracer and a labeled antibody are added to the mixture.
-
The HTRF ratio is calculated and plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
-
Competitive Elution Assay:
-
A thalidomide analog is immobilized on affinity beads.
-
A cell lysate containing CRBN is passed over the beads, allowing CRBN to bind.
-
A solution containing this compound is used to elute the bound CRBN.
-
The amount of eluted CRBN, detected by immunoblotting, indicates the binding affinity of the test compound.
-
Cereblon Signaling Pathway and the Role of Thalidomide Derivatives
Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which also includes Damaged DNA Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1). This complex plays a key role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.
Thalidomide and its derivatives, including this compound, act as "molecular glues" by binding to CRBN and modulating the substrate specificity of the CRL4^CRBN^ complex. This binding event induces the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not normally targeted by this E3 ligase. The subsequent ubiquitination and degradation of these neosubstrates are responsible for the therapeutic effects of these compounds in certain cancers, such as multiple myeloma.
References
The Synthesis and Discovery of Thalidomide Derivatives: A Technical Guide
Introduction
Thalidomide, a synthetic derivative of glutamic acid, was first introduced in the 1950s as a sedative and antiemetic, particularly for morning sickness in pregnant women.[1][2][3] However, it was withdrawn from the market in the early 1960s after being linked to severe teratogenic effects, causing catastrophic birth defects.[4][5] Despite its tragic history, research into thalidomide's mechanisms of action continued, leading to its rediscovery and repurposing for the treatment of conditions like erythema nodosum leprosum (ENL). Subsequent discoveries of its anti-inflammatory, anti-angiogenic, and immunomodulatory properties have paved the way for its use in treating various cancers, most notably multiple myeloma.
This renewed interest spurred the development of thalidomide analogs, known as immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide. These derivatives were designed to enhance therapeutic efficacy and reduce the adverse side effects associated with the parent compound. This guide provides a comprehensive technical overview of the synthesis, discovery, mechanism of action, and evaluation of thalidomide and its key derivatives for researchers, scientists, and professionals in drug development.
The Discovery and Evolution of Thalidomide and its Analogs
The journey of thalidomide from a notorious teratogen to a valuable therapeutic agent is a compelling narrative in drug development. The turning point was the discovery of its profound anti-inflammatory effects in patients with ENL. Later, in 1994, its anti-angiogenic properties were identified, which provided a strong rationale for its investigation as an anticancer agent.
The development of analogs was driven by the need to improve upon thalidomide's therapeutic index. Key issues with thalidomide included its teratogenicity, poor solubility, and other side effects like peripheral neuropathy. This led to the creation of lenalidomide and pomalidomide, which are structurally similar but exhibit greater potency and, in some respects, a different side-effect profile.
-
Lenalidomide (Revlimid®) : The first major thalidomide analog to be marketed, lenalidomide received FDA approval in 2005. It is significantly more potent than thalidomide in its immunomodulatory and anti-cancer activities. It is a cornerstone treatment for multiple myeloma, often used in combination with dexamethasone.
-
Pomalidomide (Pomalyst®/Imnovid®) : Approved by the FDA in 2013, pomalidomide is even more potent than lenalidomide. It is indicated for patients with relapsed and refractory multiple myeloma who have received prior therapies.
-
Apremilast (Otezla®) : Another analog, apremilast, has also been developed and approved for the treatment of psoriasis and psoriatic arthritis.
These derivatives have solidified the role of IMiDs as a critical class of drugs in hematology and oncology.
Mechanism of Action: The Role of Cereblon
For many years, the precise mechanism of action of thalidomide remained elusive. A significant breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the primary direct target of thalidomide. CRBN is a substrate receptor component of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes DDB1, Cul4A, and Roc1. This complex is responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome.
The binding of thalidomide or its derivatives to CRBN alters the substrate specificity of the CRL4^CRBN^ complex. This novel mechanism does not inhibit the enzyme but rather "hijacks" it, inducing the ubiquitination and subsequent degradation of specific proteins that are not normally targeted by this E3 ligase. These newly targeted proteins are referred to as "neosubstrates."
Key neosubstrates responsible for the therapeutic effects of IMiDs in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these proteins leads to:
-
Direct anti-proliferative effects on myeloma cells.
-
Immunomodulatory effects , including the stimulation of T-cells and Natural Killer (NK) cells, which enhances the body's anti-tumor immune response.
Conversely, the teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, such as SALL4. The specific neosubstrates targeted can vary between different thalidomide derivatives, which helps to explain their distinct clinical activities and toxicity profiles. For instance, lenalidomide is effective at promoting the degradation of casein kinase 1α (CK1α), which is relevant to its efficacy in myelodysplastic syndromes with a 5q deletion.
Caption: Mechanism of action of thalidomide derivatives.
Synthesis of Thalidomide and its Derivatives
The core structure of thalidomide consists of a phthaloyl ring linked to a glutarimide ring. The synthesis of thalidomide and its derivatives typically involves the coupling of a substituted phthalic anhydride or a related precursor with a derivative of glutamine or glutamic acid. Various synthetic routes have been developed, including solid-phase synthesis and more environmentally friendly "green" chemistry approaches.
Caption: Generalized workflow for the synthesis of thalidomide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of these compounds. Below are representative protocols.
1. Synthesis of Lenalidomide
A common route for synthesizing lenalidomide involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione, followed by the reduction of the nitro group.
-
Step 1: Cyclization to form the nitro intermediate
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF), add an organic base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add methyl 2-(bromomethyl)-3-nitrobenzoate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product, 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.
-
The crude product is collected by filtration, washed, and dried.
-
-
Step 2: Reduction of the nitro group
-
Suspend the nitro intermediate in a solvent mixture, such as methanol and water.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas at atmospheric pressure or using a pressurized hydrogenation apparatus, until the reduction is complete.
-
After the reaction, the catalyst is removed by filtration (e.g., through Celite).
-
The filtrate is concentrated under reduced pressure to yield lenalidomide. The product can be further purified by recrystallization.
-
2. Protocol for Assessing Binding Affinity to Cereblon using Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of a small molecule to a protein in real-time.
-
Immobilization: Covalently immobilize purified recombinant Cereblon protein (often the thalidomide-binding domain) onto the surface of an SPR sensor chip.
-
Binding: Prepare a series of dilutions of the thalidomide derivative in a suitable running buffer. Inject each concentration of the derivative solution over the sensor chip surface at a constant flow rate.
-
Detection: Monitor the change in the SPR signal (measured in response units, RU) in real-time as the derivative binds to the immobilized CRBN. This provides data on the association rate (ka).
-
Dissociation: After the association phase, flow the running buffer alone over the chip to measure the dissociation of the compound from CRBN. This provides data on the dissociation rate (kd).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
3. Protocol for Measuring Neosubstrate Degradation using Western Blotting
This method is used to qualitatively or semi-quantitatively assess the degradation of a target protein in cells treated with a thalidomide derivative.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to an appropriate density. Treat the cells with various concentrations of the thalidomide derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-Ikaros or anti-Aiolos).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the band corresponding to the neosubstrate will decrease in a dose-dependent manner if the derivative induces its degradation. A loading control protein (e.g., GAPDH or β-actin) should also be blotted to ensure equal protein loading across lanes.
Caption: Experimental workflow for the evaluation of a new thalidomide derivative.
Quantitative Data Summary
The following tables summarize key quantitative data for thalidomide and its principal derivatives, allowing for a direct comparison of their biological activities.
Table 1: Binding Affinity to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (IC₅₀) | Reference |
| (S)-Thalidomide | TR-FRET | 11.0 nM | |
| (R)-Thalidomide | TR-FRET | 200.4 nM | |
| Racemic Thalidomide | TR-FRET | 22.4 nM | |
| Lenalidomide | Not Specified | Stronger than Thalidomide | |
| Pomalidomide | Not Specified | Stronger than Lenalidomide |
Note: Binding affinities can vary based on the specific assay conditions and protein constructs used. TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: In Vitro Anti-Proliferative Potency in Multiple Myeloma (MM) Cells
| Compound | Cell Line | Potency Metric (IC₅₀) | Reference |
| Lenalidomide | MM Cell Lines | 0.1 - 1.0 µM | |
| Pomalidomide | MM Cell Lines | More potent than Lenalidomide | |
| Thalidomide | HaCaT Cells | Inhibits TNF-α (22.97% at 5 µM) | |
| Thalidomide | HaCaT Cells | Inhibits IL-6 (48.70% at 5 µM) |
Note: The potency of IMiDs can be significantly enhanced when used in combination with other agents like dexamethasone.
Table 3: Neosubstrate Degradation Efficiency
| Compound | Neosubstrate | Cell Line | Observation | Reference |
| Lenalidomide | CK1α | 5q- MDS Cells | Effective degradation | |
| Thalidomide | CK1α | 5q- MDS Cells | Little effect | |
| Pomalidomide | CK1α | 5q- MDS Cells | Little effect | |
| Lenalidomide | Ikaros/Aiolos | MM Cells | Induces degradation | |
| Pomalidomide | Ikaros/Aiolos | MM Cells | Induces degradation |
Conclusion and Future Directions
The story of thalidomide and its derivatives is a powerful example of how a deeper understanding of a drug's mechanism of action can transform its clinical utility. The identification of Cereblon as the primary target has not only explained the dual nature of thalidomide's effects—both therapeutic and teratogenic—but has also opened up an entirely new field of drug discovery: targeted protein degradation.
The mechanism of hijacking an E3 ligase to degrade disease-causing proteins is the foundation for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that link a CRBN-binding moiety (like a thalidomide derivative) to a ligand that binds to a target protein, thereby inducing the target's degradation.
Future research in this area will likely focus on:
-
Developing novel derivatives with greater selectivity for specific neosubstrates to maximize therapeutic effects while minimizing toxicity.
-
Expanding the chemical space of CRBN-binding molecules beyond the traditional thalidomide scaffold.
-
Overcoming drug resistance , which can occur through mutations in CRBN or its downstream pathways.
-
Applying the principles of targeted protein degradation to a wider range of diseases beyond cancer and inflammatory conditions.
The continued exploration of thalidomide derivatives and the broader field of targeted protein degradation holds immense promise for the future of medicine, offering a novel modality to drug previously "undruggable" targets.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide | Medical Compound, Teratogen & History | Britannica [britannica.com]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
An In-Depth Technical Guide to E3 Ligase Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[3][4][5] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target proteins.
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands. This guide provides a comprehensive overview of the most prominent and emerging E3 ligase ligands used in PROTAC design, along with quantitative data on their performance and detailed protocols for their characterization.
Commonly Recruited E3 Ligases and Their Ligands
The development of PROTACs has been dominated by ligands that recruit a select few E3 ligases, most notably Von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Von Hippel-Lindau (VHL)
VHL is a substrate recognition component of the CUL2 E3 ligase complex. The discovery of small molecule ligands for VHL was a significant breakthrough in the PROTAC field. These ligands are typically derived from the hydroxyproline motif of the hypoxia-inducible factor-1α (HIF-1α), a natural substrate of VHL.
Caption: Development pathway of VHL ligands for PROTACs.
Cereblon (CRBN)
CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex. Ligands for CRBN are famously derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These small, orally bioavailable molecules have proven to be highly effective in recruiting CRBN for targeted protein degradation.
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands for MDM2, such as nutlin derivatives, have been repurposed for PROTACs. A unique feature of MDM2-recruiting PROTACs is their dual mechanism of action: in addition to degrading the target protein, they can also stabilize p53 by preventing its interaction with MDM2.
Inhibitor of Apoptosis Proteins (IAPs)
IAPs are a family of E3 ligases that regulate apoptosis. Small molecule mimetics of the natural IAP antagonist SMAC have been developed as IAP ligands for PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
Emerging E3 Ligase Ligands
To expand the scope of targeted protein degradation, researchers are actively exploring ligands for novel E3 ligases. This diversification aims to overcome potential resistance mechanisms and provide tissue- or cell-type-specific degradation. Some of the emerging E3 ligases include RNF4, RNF114, and KEAP1.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The binding affinities (Kd) of the E3 ligase ligand and the target protein ligand are also crucial parameters. The following tables summarize key quantitative data for a selection of PROTACs.
Table 1: VHL-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |
| MZ1 | BRD4 | VH032 derivative | HeLa | ~15 | |
| ARV-771 | BET Proteins | VHL ligand | Various | <10 | |
| STAT3-D11-PROTAC-VHL | STAT3 | VHL ligand | HeLa | 1335 | |
| p38α PROTAC | p38α | VHL ligand | Various | Nanomolar range |
Table 2: CRBN-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |
| dBET1 | BRD4 | Thalidomide derivative | MV4;11 | ~430 (EC50) | |
| ARV-825 | BRD2/3/4 | Pomalidomide | Various | <1 | |
| SD-36 | STAT3 | IMiD | SU-DHL-1 | 28 | |
| TrkC PROTAC | TrkC | Pomalidomide | Hs578t | 100-1000 | |
| C3 | MCL-1 | IMiD | HeLa | 700 |
Table 3: MDM2- and IAP-Based PROTACs
| PROTAC Name | E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Reference |
| A1874 | MDM2 | BRD4 | Various | 32 | |
| MD-224 | CRBN | MDM2 | RS4;11 | <1 | |
| SNIPER-19 | IAP | CDK4/6 | MM.1S | <100 | |
| SNIPER-20 | IAP | CDK4/6 | MM.1S | <100 |
Experimental Protocols
A variety of in vitro and in-cell assays are essential for the characterization of PROTACs. These assays are designed to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Caption: A typical experimental workflow for PROTAC characterization.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the levels of the target protein.
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions. Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G).
-
Western Blotting: Elute the immunoprecipitated protein from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.
Ternary Complex Formation Assays
These assays are crucial for understanding the initial step of PROTAC action – the formation of the POI-PROTAC-E3 ligase complex.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based assay uses donor and acceptor beads that are brought into proximity upon ternary complex formation, generating a chemiluminescent signal.
-
Protocol Outline:
-
Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., FLAG-tagged), and the PROTAC.
-
Incubate the proteins and PROTAC in a microplate to allow for complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated, or anti-FLAG) and incubate in the dark.
-
Read the signal on an Alpha-enabled plate reader.
-
-
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):
-
Principle: FRET occurs between a donor and an acceptor fluorophore when they are in close proximity, as in a ternary complex.
-
Protocol Outline:
-
Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively, often via tagged antibodies.
-
Incubate the labeled proteins with a serial dilution of the PROTAC.
-
Measure the FRET signal using a TR-FRET compatible plate reader.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during the binding of molecules.
-
Protocol Outline:
-
Place a solution of the E3 ligase in the sample cell of the calorimeter.
-
Titrate a solution of the PROTAC and the target protein into the sample cell.
-
The resulting heat changes are measured to determine the binding affinity and thermodynamics of ternary complex formation.
-
-
Target Engagement Assays
These assays confirm that the PROTAC is binding to its intended targets within the cell.
-
NanoBRET™ Target Engagement Assay:
-
Principle: This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol Outline:
-
Express the target protein as a fusion with NanoLuc® luciferase.
-
Add a cell-permeable fluorescent tracer that binds to the target protein, generating a BRET signal.
-
Addition of a PROTAC that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
-
-
Signaling Pathways and Logical Relationships
The mechanism of action of PROTACs can be visualized as a catalytic cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The field of targeted protein degradation using PROTACs is rapidly advancing, with the potential to address a wide range of diseases. The selection and optimization of E3 ligase ligands are central to the design of effective and selective degraders. This guide provides a foundational understanding of the key E3 ligase ligands, their quantitative characterization, and the experimental protocols required for their evaluation. As research continues to uncover novel E3 ligases and their ligands, the therapeutic landscape of PROTACs will undoubtedly expand, offering new hope for patients with previously untreatable conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: A Physicochemical Perspective
For Immediate Release
[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical entity connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker strategies, the incorporation of polyethylene glycol (PEG) chains has become a cornerstone of modern PROTAC development. This technical guide provides an in-depth analysis of the physicochemical properties of PEG linkers and their profound impact on the efficacy, selectivity, and drug-like attributes of PROTACs.
Introduction to PROTAC Technology and the Significance of Linkers
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3][4] The linker is not a passive spacer but an active modulator of this process, influencing key parameters that govern the PROTAC's overall performance.[5] The length, composition, and flexibility of the linker are critical for achieving an optimal spatial arrangement for the ternary complex formation.
PEG linkers, composed of repeating ethylene glycol units, offer a unique set of properties that are highly advantageous in PROTAC design. Their hydrophilicity, biocompatibility, and the ease with which their length and composition can be modulated make them a preferred choice for many researchers. Approximately 54% of reported PROTACs utilize PEG linkers, underscoring their significance in the field.
Physicochemical Properties of PEG Linkers and Their Impact on PROTACs
The incorporation of PEG linkers into a PROTAC molecule significantly influences its physicochemical profile, which in turn affects its biological activity and pharmacokinetic properties.
Solubility
A major challenge in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. PEG linkers, with their inherent hydrophilicity, are a well-established strategy to enhance the solubility of PROTACs. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water. This enhanced solubility is not only crucial for formulation and handling but can also positively impact oral absorption.
Permeability
The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount for its activity. The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can offer a compensatory advantage. It is hypothesized that flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect". However, excessive PEGylation can lead to a decrease in permeability. Therefore, a careful balance must be struck, and the optimal PEG linker length often needs to be determined empirically for each PROTAC system.
Ternary Complex Formation and Stability
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex. The length of the PEG linker is a critical factor in this process. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing complex formation. Conversely, an excessively long linker can result in a high entropic penalty upon binding and may not provide the necessary conformational constraint to orient the two proteins effectively for ubiquitination. Systematic studies have shown that there is often an optimal linker length for maximal degradation efficacy.
Metabolic Stability
The metabolic stability of a PROTAC is a key determinant of its in vivo half-life and overall exposure. The linker region is often susceptible to metabolic degradation. While PEG linkers offer many advantages, they can be subject to O-dealkylation reactions. Compared to more rigid alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in some cases. However, strategic modifications to the linker, such as the introduction of cyclic structures or the replacement of metabolically liable groups, can enhance stability.
Quantitative Analysis of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize representative data from the literature, illustrating the impact of linker length on PROTAC efficacy, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 3: Comparison of Alkyl and PEG Linkers on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent degradation |
| Three PEG units | Weak degradation |
Experimental Protocols for Characterizing Physicochemical Properties
Accurate assessment of the physicochemical properties of PROTACs is essential for their rational design and optimization. The following are detailed protocols for key in vitro assays.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound (as a DMSO stock solution, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface)
-
Plate shaker
-
Plate reader capable of measuring absorbance or a suitable analytical method like HPLC-UV or LC-MS
Protocol:
-
Prepare a series of dilutions of the PROTAC DMSO stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each DMSO solution to the wells of the 96-well plate.
-
Add PBS to each well to a final volume where the DMSO concentration is low (e.g., <1%).
-
Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) with gentle shaking. This allows the compound to precipitate if its solubility is exceeded.
-
After incubation, inspect the wells for visible precipitate.
-
Measure the concentration of the PROTAC remaining in the supernatant. This can be done by:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance at its λmax. A standard curve of the PROTAC in a soluble state (e.g., in 100% DMSO) is required.
-
HPLC-UV or LC-MS: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration using a validated HPLC-UV or LC-MS method with a standard curve.
-
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, simulating the gastrointestinal tract or blood-brain barrier.
Materials:
-
PAMPA plate system (e.g., a 96-well donor plate with a filter membrane and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)
-
Donor buffer (e.g., PBS at a specific pH, representing the gastrointestinal tract)
-
Acceptor buffer (e.g., PBS, pH 7.4)
-
PROTAC compound (as a DMSO stock solution)
-
Plate shaker
-
LC-MS/MS system for quantification
Protocol:
-
Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the artificial membrane solution (e.g., 5 µL). Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor buffer.
-
Prepare Donor Solutions: Prepare solutions of the PROTAC in the donor buffer at a known concentration (e.g., 10 µM) from the DMSO stock solution. The final DMSO concentration should be low (e.g., <1%).
-
Assemble the PAMPA Sandwich: Add the donor solutions to the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane in the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference sample of the initial donor solution, using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration of the PROTAC in the acceptor well at time t
-
C_equilibrium = (V_D * C_D(0)) / (V_D + V_A), where C_D(0) is the initial concentration in the donor well.
-
In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of a PROTAC to metabolism by liver enzymes.
Materials:
-
PROTAC compound
-
Liver microsomes (human, rat, or mouse) or hepatocytes
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
96-well plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for quantification
Protocol:
-
Prepare Incubation Mixture: In a 96-well plate, prepare a mixture of the PROTAC (at a final concentration, e.g., 1 µM) and liver microsomes or hepatocytes in the incubation buffer.
-
Initiate the Reaction: For microsomal assays, pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system. For hepatocyte assays, the cells are already metabolically active.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent PROTAC at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the PROTAC remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
Visualization of Key Pathways and Workflows
Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
Methodological & Application
Application of Thalidomide-PEG2-NH2 in Chemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG2-NH2 is a key bifunctional building block used extensively in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule consists of a thalidomide moiety, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby generating a PROTAC capable of inducing the targeted degradation of the POI.
The primary application of this compound lies in the straightforward synthesis of PROTACs through the formation of a stable amide bond with a carboxylic acid-functionalized POI ligand. This approach has been successfully employed to generate potent degraders for a wide range of protein targets, including kinases and bromodomain-containing proteins, which are implicated in various diseases such as cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The process is catalytic and involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow: PROTAC Synthesis and Characterization
The general workflow for synthesizing and characterizing a PROTAC using this compound involves several key steps, from the initial coupling reaction to the final biological evaluation.
Caption: General workflow for PROTAC synthesis and evaluation.
Application Notes
The primary application of this compound is the synthesis of PROTACs via amide bond formation. The terminal amine of the PEG linker serves as a nucleophile that reacts with an activated carboxylic acid on the target protein ligand.
Key Considerations for Amide Coupling:
-
Coupling Reagents: A variety of peptide coupling reagents can be used to activate the carboxylic acid. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with an additive like HOBt (Hydroxybenzotriazole).
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is typically required to neutralize the reaction mixture and facilitate the coupling.
-
Solvent: Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are commonly used to ensure the solubility of all reactants.
-
Reaction Conditions: The reaction is typically carried out at room temperature for a period of 4 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The crude product is typically purified by flash column chromatography on silica gel or by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
General Protocol for Amide Coupling of this compound with a Carboxylic Acid-Functionalized POI Ligand
This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation. The stoichiometry and reaction conditions may require optimization for specific substrates.
Materials:
-
Carboxylic acid-functionalized POI Ligand
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for flash chromatography
Procedure:
-
Reagent Preparation:
-
In a clean, dry reaction vial, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
To this solution, add DIPEA (3.0 equivalents).
-
-
Activation of Carboxylic Acid:
-
In a separate vial, prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Add the HATU solution to the mixture of the POI ligand and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5-10% MeOH in DCM) or by LC-MS until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, for higher purity, the crude product can be purified by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using the following techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.
-
HPLC: To determine the purity of the final compound.
-
-
Quantitative Data from Representative Syntheses
The following tables summarize quantitative data from the synthesis of representative PROTACs using thalidomide-based building blocks.
Table 1: Synthesis of a BRD4-Targeting PROTAC
| Parameter | Value |
| POI Ligand | JQ1-acid |
| E3 Ligase Ligand | Thalidomide-PEG-amine derivative |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative HPLC |
| Yield | 50-75% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Table 2: Synthesis of a Kinase-Targeting PROTAC (BTK Degrader)
| Parameter | Value |
| POI Ligand | Ibrutinib analogue with carboxylic acid |
| E3 Ligase Ligand | Thalidomide-PEG-amine derivative |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 16 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Flash Column Chromatography |
| Yield | 30-60% |
| Purity (HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Table 3: Synthesis of a CDK9-Targeting PROTAC
| Parameter | Value |
| POI Ligand | SNS-032 analogue with carboxylic acid |
| E3 Ligase Ligand | Thalidomide-PEG-amine derivative |
| Coupling Reagent | COMU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative HPLC |
| Yield | ~40% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The straightforward and robust amide coupling chemistry allows for the efficient conjugation of this E3 ligase ligand to a wide variety of protein of interest ligands. The provided protocols and data serve as a comprehensive guide for researchers in the design and synthesis of novel protein degraders for therapeutic and research applications. Optimization of reaction conditions and purification methods may be necessary for specific substrates to achieve optimal yields and purity.
Application Note: Conjugation of Thalidomide-PEG2-NH2 for Proteolysis-Targeting Chimera (PROTAC) Synthesis
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They achieve this by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1] A PROTAC consists of a ligand that binds to the target POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Derivatives of thalidomide are widely used as E3 ligase ligands because they effectively bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
Thalidomide-PEG2-NH2 is a key building block in PROTAC development. It comprises the thalidomide moiety for CRBN recruitment and a flexible PEG2 linker terminating in a primary amine (-NH2). This primary amine serves as a versatile chemical handle for conjugation to a ligand designed to bind a specific protein of interest, thereby forming the final PROTAC molecule. This document provides a detailed protocol for conjugating the amine group of this compound to a carboxylic acid group on a protein ligand using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate function of the synthesized conjugate is to induce the degradation of a target protein. The thalidomide portion of the molecule binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome.
Experimental Protocol: EDC/NHS Coupling
This protocol details the conjugation of this compound to a protein ligand containing a carboxylic acid functional group. The procedure involves a two-step process where the carboxyl group on the protein ligand is first activated with EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable amine-reactive NHS ester. This activated ligand is then reacted with the primary amine of this compound to form a stable amide bond.
Materials and Reagents
-
Protein Ligand with a terminal carboxyl group (-COOH)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5
-
Reaction Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
2-Mercaptoethanol (optional, for quenching EDC in the two-step protein protocol)
-
Desalting columns or HPLC system for purification
Quantitative Data Summary
The following tables provide recommended starting concentrations and reaction conditions. These may require optimization depending on the specific properties of the protein ligand.
Table 1: Recommended Reagent Concentrations
| Component | Stock Concentration | Final Concentration | Molar Ratio (vs. Ligand) |
|---|---|---|---|
| Protein Ligand (-COOH) | 10-50 mM in DMF/DMSO | 1-10 mM | 1 |
| EDC | 100-200 mM in ddH₂O | ~4 mM | 2-4 |
| NHS or Sulfo-NHS | 250-500 mM in ddH₂O/DMF | ~10 mM | 5-10 |
| this compound | 20-100 mM in DMF/DMSO | 1.2-5 mM | 1.2-1.5 |
Note: EDC solutions should be prepared fresh immediately before use. NHS/Sulfo-NHS are more stable but should also be handled in a moisture-free environment.
Table 2: Optimal Reaction Conditions
| Parameter | Activation Step | Coupling Step |
|---|---|---|
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Incubation Time | 15 - 30 minutes | 2 hours - Overnight |
| Buffer System | MES (non-amine, non-carboxylate) | PBS, HEPES, or Borate |
Experimental Workflow
The overall workflow involves activation of the carboxyl-containing ligand, followed by conjugation to the amine-containing thalidomide linker, and subsequent purification.
Step-by-Step Conjugation Protocol
Step 1: Activation of the Protein Ligand (-COOH)
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent condensation of moisture.
-
Dissolve the protein ligand (containing a carboxylic acid) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
In a separate vial, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer (for Sulfo-NHS) or DMF (for NHS).
-
Add the EDC solution to the dissolved protein ligand, followed immediately by the NHS/Sulfo-NHS solution. Recommended final concentrations are ~2-4 mM for EDC and ~5-10 mM for NHS/Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.
Step 2: Conjugation with this compound
-
Dissolve the this compound in the same solvent used for the protein ligand (e.g., DMF or DMSO).
-
Add the this compound solution to the activated protein ligand mixture from Step 1. A slight molar excess (1.2-1.5 equivalents) of the amine is recommended to drive the reaction to completion.
-
If necessary, adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer (e.g., PBS). This pH range is optimal for the reaction between the NHS ester and the primary amine.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Quench any unreacted NHS esters by adding hydroxylamine to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the final PROTAC conjugate from excess reagents, unreacted starting materials, and reaction byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying small molecule conjugates.
Step 4: Characterization
-
Confirm the identity and purity of the final Thalidomide-PEG2-Ligand conjugate.
-
Standard analytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the correct molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.
This protocol provides a robust and reliable method for conjugating this compound to a carboxyl-containing protein ligand using EDC/NHS chemistry. This procedure is a fundamental step in the synthesis of thalidomide-based PROTACs for targeted protein degradation studies. Successful synthesis and purification of the conjugate are critical for subsequent biological evaluation of the PROTAC's efficacy in degrading the target protein of interest.
References
Application of Thalidomide-PEG2-NH2 in Novel PROTAC Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Thalidomide-PEG2-NH2 in the design and synthesis of novel Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules that co-opt the body's own cellular machinery to target and degrade disease-causing proteins. This compound serves as a crucial building block in this technology, functioning as a binder to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short polyethylene glycol (PEG) linker.
Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are well-established ligands for the CRBN E3 ligase.[1][2][3]
A PROTAC utilizing this compound initiates the degradation process by forming a ternary complex between the target protein and the CRBN E3 ligase complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
The PEG2 linker in this compound offers several advantages in PROTAC design. The introduction of a PEG linker can enhance the aqueous solubility and cell permeability of the final PROTAC molecule. The length of the linker is a critical parameter that can be systematically varied using PEGs of different chain lengths to optimize the degradation efficiency of the PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values. While specific data for a PROTAC utilizing the exact this compound linker is not extensively available in publicly accessible literature, the following table provides representative data for CRBN-based PROTACs to illustrate how such data is presented.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | Not Specified |
| Compound X | BRD4 | HeLa | 15 | ~90 | PEG/Alkyl |
| Compound Y | RIPK2 | THP-1 | 5 | >90 | PEG |
This table is a representative example. Actual values will vary depending on the target protein, warhead, and specific linker composition.
Experimental Protocols
Protocol 1: Synthesis of a Novel PROTAC using this compound
This protocol outlines a general procedure for conjugating a target protein ligand (warhead) with a carboxylic acid functional group to this compound.
Materials:
-
This compound
-
Warhead with a carboxylic acid handle
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the warhead (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
Add PyBOP (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to assess the in-vitro degradation of the target protein following treatment with the newly synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities to determine the percentage of protein degradation.
Protocol 3: Cell Viability Assay
This assay is performed to determine the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for novel PROTAC design and evaluation.
References
Application Notes: Cell-Based Assays for Thalidomide-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide-based PROTACs specifically utilize thalidomide or its analogs (e.g., lenalidomide, pomalidomide) to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] The PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination of the target protein, which marks it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy for targeting previously "undruggable" proteins.
This document provides detailed protocols for essential cell-based assays to characterize the efficacy and mechanism of action of thalidomide-based PROTACs, guiding researchers from initial cytotoxicity assessment to confirmation of target degradation and mechanistic validation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC first binds to both the target protein (POI) and Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This induced proximity within the ternary complex (POI-PROTAC-CRBN) allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Experimental Workflow
The characterization of a novel PROTAC follows a logical progression of cell-based assays. The initial step is to assess the compound's general cytotoxicity to determine an appropriate concentration range for subsequent experiments. The core functional assay is then performed to confirm and quantify the degradation of the target protein. Finally, mechanistic assays are employed to verify that the observed degradation proceeds through the intended ternary complex formation and ubiquitination pathway.
Protocols
Cell Viability and Cytotoxicity Assays
It is essential to first evaluate the general cytotoxic effects of the PROTAC to distinguish between cell death caused by toxicity versus targeted protein degradation. This also helps establish a working concentration range for subsequent assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC (e.g., 0.1 nM to 100 µM) in culture medium. Remove the old medium and add 100 µL of the medium containing the various PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 450 nm or 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from blank wells. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Table 1: Representative Cell Viability Data
| PROTAC Compound | Cell Line | Incubation Time (h) | IC₅₀ (nM) |
| PROTAC-A | MCF-7 | 72 | 150.5 |
| PROTAC-B | HeLa | 72 | 89.2 |
| Inactive Control | MCF-7 | 72 | >10,000 |
Target Protein Degradation by Western Blot
Western blotting is the most common method for directly observing and quantifying the reduction in target protein levels following PROTAC treatment. Key parameters determined are the DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation achieved).
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells in a 6-well or 12-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine the DC₅₀ and Dmax values.
Table 2: Representative Protein Degradation Data
| PROTAC Conc. (nM) | Target Protein Level (%) (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85.2 |
| 10 | 52.1 |
| 100 | 15.8 |
| 1000 | 12.5 |
| Derived Value | Value |
| DC₅₀ | ~12 nM |
| Dmax | ~88% |
Mechanistic Assays
A. Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system by detecting the accumulation of poly-ubiquitinated target protein.
Protocol: In-Cell Ubiquitination
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 10x DC₅₀). Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate. Include controls: vehicle only, PROTAC only, and MG132 only.
-
Immunoprecipitation (IP):
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Normalize protein concentrations across all samples.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to capture the POI and any bound proteins.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform Western blotting on the eluted samples as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin smear on the target protein. A corresponding blot can be run and probed with the anti-POI antibody to confirm successful immunoprecipitation.
-
B. Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This assay provides evidence for the PROTAC's primary mechanism of action: the formation of a POI-PROTAC-CRBN ternary complex.
Protocol: Co-Immunoprecipitation
-
Cell Treatment: Treat cells with the PROTAC (e.g., 10x DC₅₀) and a proteasome inhibitor (to prevent degradation of the complex) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against CRBN (or the POI) overnight at 4°C.
-
Add protein A/G beads to capture the immunocomplexes.
-
Wash the beads to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by Western blotting.
-
If CRBN was pulled down, probe the membrane for the presence of the POI. A band for the POI in the PROTAC-treated sample, but not in the control, indicates the formation of the ternary complex.
-
Table 3: Summary of Key Cell-Based Assays and Readouts
| Assay | Purpose | Key Parameters/Readouts |
| Viability/Cytotoxicity | To assess general toxicity and determine working concentrations. | IC₅₀ (Half-maximal inhibitory concentration) |
| Western Blot | To quantify target protein degradation. | DC₅₀ (Half-maximal degradation concentration), Dmax |
| Flow Cytometry | High-throughput quantification of target protein degradation. | Percentage of cells with reduced fluorescence |
| Ubiquitination Assay | To confirm degradation is UPS-dependent. | Detection of poly-ubiquitinated target protein |
| Co-Immunoprecipitation | To confirm the formation of the ternary complex (POI-PROTAC-CRBN). | Co-elution of POI with CRBN (or vice-versa) |
| NanoBRET™ Assay | To measure target engagement and ternary complex formation in live cells. | BRET ratio, Target Engagement IC₅₀ |
References
Application Notes and Protocols for the Characterization of Thalidomide-PEG2-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for characterizing Thalidomide-PEG2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The following protocols and data are intended to assist in the quality control and characterization of this bifunctional molecule.
Introduction
This compound is a crucial E3 ligase ligand-linker conjugate used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The purity and structural integrity of the this compound conjugate are critical for the successful synthesis and efficacy of the final PROTAC. This document outlines detailed protocols for the characterization of this conjugate using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of a typical this compound conjugate is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H24N4O6 | |
| Molecular Weight | 404.42 g/mol | |
| Appearance | Solid | |
| Color | Light yellow to green yellow | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C |
Analytical Methods and Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound.
Experimental Workflow for HPLC Purity Analysis
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 5. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Thalidomide-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. Thalidomide and its derivatives function as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.
Thalidomide-PEG2-NH2 is a key building block in the synthesis of thalidomide-based PROTACs. It consists of the thalidomide core, which binds to CRBN, connected to a polyethylene glycol (PEG) linker with a terminal primary amine. This amine group serves as a versatile handle for conjugation to a carboxylic acid-functionalized ligand of a target protein through the formation of a stable amide bond. This application note provides detailed protocols and data for the amide bond formation between this compound and a generic carboxylic acid, a critical step in the synthesis of potent and specific protein degraders.
Signaling Pathway: PROTAC Mechanism of Action
The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event recruits the E3 ligase to the target protein, which is bound by the other end of the PROTAC molecule. The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Amide Bond Formation via Amide Coupling Reagents
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid-containing ligand using common peptide coupling reagents. The stoichiometry and reaction conditions may need to be optimized for specific substrates.
Materials and Reagents:
-
This compound
-
Carboxylic Acid of Interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for chromatography
Experimental Workflow:
Caption: General experimental workflow for PROTAC synthesis.
Procedure:
-
Reagent Preparation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid of interest (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
In another vial, prepare a solution of HATU or HBTU (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid, add DIPEA (3.0 equivalents) and stir for 5-10 minutes at room temperature.
-
Add the HATU/HBTU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.[1]
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC molecule using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the amide bond formation between an amine-functionalized thalidomide linker and a carboxylic acid ligand, based on a representative procedure.[1]
| Parameter | Value |
| Scale | 50 mg of Carboxylic Acid Ligand |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 8 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Flash Column Chromatography |
| Typical Yield | 75% |
Characterization Data of the Final Product:
| Analysis | Expected Result |
| ¹H NMR | Peaks consistent with the structures of both the thalidomide-linker and the target protein ligand should be present. |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC molecule. |
| HRMS | The measured exact mass should be within ±5 ppm of the calculated theoretical mass. |
Conclusion
The protocol described provides a reliable method for the crucial amide bond formation step in the synthesis of thalidomide-based PROTACs using this compound. The use of standard amide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base affords good to excellent yields of the desired conjugate. Proper monitoring of the reaction and purification of the final product are essential to obtain a high-purity PROTAC for subsequent biological evaluation. Researchers should optimize the reaction conditions for each specific carboxylic acid ligand to achieve the best results.
References
Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-PEG2-NH2
Application Notes and Protocols for Researchers in Drug Development
This document provides a detailed guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a pre-functionalized thalidomide-polyethylene glycol (PEG) linker, specifically Thalidomide-PEG2-NH2. This building block incorporates the Cereblon (CRBN) E3 ubiquitin ligase ligand (thalidomide) and a flexible PEG linker with a terminal amine, ready for conjugation to a ligand for a protein of interest (POI).[1] This methodology is designed for researchers and scientists in the field of drug discovery and development aiming to create novel protein degraders.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of three main components: a ligand that binds to the target protein (POI ligand), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Thalidomide and its analogs are widely used as E3 ligase ligands that bind to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[4] By inducing the proximity of the POI to the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound serves as a readily available starting material that simplifies the synthesis process by providing the E3 ligase ligand and a linker with a reactive handle (a primary amine) for coupling with a POI ligand. The PEG linker enhances the solubility and can positively influence the cell permeability of the final PROTAC molecule.
Signaling Pathway of a Thalidomide-Based PROTAC
The mechanism of action of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity leads to the polyubiquitination of the POI, which is then recognized and degraded by the 26S proteasome.
Experimental Workflow
The synthesis of a PROTAC using this compound typically involves a convergent approach where the final step is the coupling of the thalidomide-linker conjugate with a pre-synthesized POI ligand containing a carboxylic acid functional group.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the amide bond formation between this compound and a generic carboxylic acid-functionalized POI ligand.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | Commercially Available | Store at -20°C, protect from light and moisture. |
| POI-Ligand-COOH | Synthesized in-house or Custom Synthesis | Must be of high purity. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Common peptide coupling reagent. Store under inert gas. |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Non-nucleophilic base. Store under inert gas. |
| Anhydrous DMF (Dimethylformamide) | Commercially Available | Use a fresh bottle or freshly distilled. |
| Dichloromethane (DCM) | Commercially Available | For workup and chromatography. |
| Methanol (MeOH) | Commercially Available | For chromatography. |
| Saturated aqueous NaHCO3 solution | Prepared in-house | For workup. |
| Brine | Prepared in-house | For workup. |
| Anhydrous Na2SO4 or MgSO4 | Commercially Available | For drying organic layers. |
Reaction Conditions
| Parameter | Value | Notes |
| Stoichiometry (POI-COOH:this compound:HATU:DIPEA) | 1.0 : 1.1 : 1.2 : 3.0 | A slight excess of the amine and coupling reagents is used. |
| Solvent | Anhydrous DMF | Ensure the solvent is dry to prevent hydrolysis of reagents. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically performed at ambient temperature. |
| Reaction Time | 4-12 hours | Monitor progress by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions with moisture and air. |
Step-by-Step Procedure
-
Reagent Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
In another vial, prepare a solution of HATU (1.2 eq) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of POI-Ligand-COOH, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add the HATU solution to the mixture and stir for an additional 15 minutes at room temperature to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 5-10% methanol in dichloromethane.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule with high purity (>95%).
-
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.
| Technique | Purpose | Expected Outcome |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular weight and elemental composition. | The observed mass should match the calculated mass of the PROTAC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To elucidate the chemical structure and confirm the successful conjugation. | The spectra should show characteristic peaks for all components of the PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. | A single major peak indicating a purity of >95%. |
| Binding Assays (e.g., SPR, ITC) | To quantify the binding affinity to the POI and CRBN. | Provides Kd values for binary and ternary complex formation. |
| Western Blotting | To measure the degradation of the target protein in cells. | A dose-dependent decrease in the POI levels upon treatment with the PROTAC. |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | To assess the functional consequences of POI degradation. | Measures the effect on cell proliferation or viability. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure HATU and DIPEA are fresh. Increase activation time. |
| Inactive coupling reagents. | Use freshly opened or properly stored reagents. | |
| Steric hindrance. | Increase reaction temperature or use a more potent coupling reagent. | |
| Multiple side products | Side reactions of the POI ligand or linker. | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). |
| Difficult purification | Byproducts with similar polarity to the product. | Optimize the purification method (e.g., different solvent system for chromatography). |
By following this detailed guide, researchers can effectively synthesize and characterize novel thalidomide-based PROTACs for targeted protein degradation studies.
References
Application Note: A Comprehensive Workflow for Targeted Protein Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD offers the potential for a more profound and durable therapeutic effect by removing the protein entirely. This application note provides a detailed experimental workflow and protocols for researchers engaged in the discovery and validation of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues.
Overview of the Targeted Protein Degradation Workflow
The TPD workflow encompasses a multi-step process, from initial target validation and degrader design to in-depth cellular and in vivo characterization. A systematic approach is crucial for the successful development of potent and selective protein degraders.
Caption: High-level overview of the experimental workflow for targeted protein degradation studies.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker.[1] By simultaneously binding the POI and the E3 ligase, PROTACs facilitate the formation of a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
Experimental Protocols
This section provides detailed protocols for key experiments in the TPD workflow.
Protocol: Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a degrader molecule.
Materials:
-
Cell culture reagents
-
Test degrader compound and controls (e.g., vehicle, inactive epimer)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a dose-response of the degrader compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Acquire the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.
Data Presentation:
| Compound | Concentration (nM) | Time (h) | % Target Protein Remaining (Normalized to Vehicle) |
| Degrader X | 1 | 24 | 85 |
| Degrader X | 10 | 24 | 52 |
| Degrader X | 100 | 24 | 15 |
| Degrader X | 1000 | 24 | 5 |
| Inactive Epimer | 1000 | 24 | 98 |
| Vehicle | - | 24 | 100 |
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
E3 ligase and target protein
-
Degrader compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection (Binary): Inject the degrader compound over the immobilized E3 ligase to measure the binary interaction.
-
Analyte Injection (Ternary): Inject a pre-incubated mixture of the target protein and the degrader compound over the immobilized E3 ligase.
-
Kinetic Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Data Analysis: Compare the binding responses of the binary and ternary interactions to confirm ternary complex formation.
Data Presentation:
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) |
| E3 Ligase + Degrader | 2.5 x 10^5 | 1.2 x 10^-3 | 4.8 |
| E3 Ligase-Degrader + Target Protein | 8.1 x 10^5 | 5.5 x 10^-4 | 0.68 |
Protocol: Cell Viability Assay
Objective: To assess the cytotoxic effects of the degrader compound on cells.
Materials:
-
Cell culture reagents
-
Test degrader compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the degrader compound for a specified time (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | Cell Line | IC50 (nM) |
| Degrader X | Cancer Cell Line A | 75 |
| Degrader X | Normal Cell Line B | >10,000 |
| Staurosporine (Control) | Cancer Cell Line A | 10 |
Conclusion
The successful development of targeted protein degraders requires a rigorous and systematic experimental workflow. The protocols and data presentation formats outlined in this application note provide a comprehensive framework for researchers to design, synthesize, and validate novel degrader molecules. By combining biochemical, biophysical, and cellular assays, scientists can gain a thorough understanding of a degrader's mechanism of action, potency, selectivity, and therapeutic potential.
References
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to specifically tag and degrade target proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[2][3] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2]
Thalidomide and its derivatives are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide-PEG2-NH2 is a functionalized thalidomide derivative that incorporates the CRBN-binding moiety and a PEG2 linker with a terminal amine group. This amine provides a versatile attachment point for a linker connected to a POI ligand, forming a PROTAC. This document provides detailed protocols for utilizing a PROTAC derived from this compound to induce the degradation of a specific target protein.
Mechanism of Action
A PROTAC incorporating this compound functions by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are key experiments to characterize the activity of a PROTAC derived from this compound.
Target Protein Degradation Assay (Western Blot)
This assay is the most direct method to quantify the reduction in the levels of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (as in Western Blot)
-
Protein A/G magnetic beads
-
Primary antibody against the target protein or ubiquitin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, with and without a proteasome inhibitor (e.g., MG132), for a shorter time period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells as described previously.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (or ubiquitin) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an antibody against ubiquitin (or the target protein). An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Materials:
-
Cell line of interest
-
PROTAC stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Target Protein Degradation Efficacy
| PROTAC Concentration | % Target Protein Remaining (Mean ± SD) |
| Vehicle Control (DMSO) | 100 ± 5.2 |
| 1 nM | 95.3 ± 4.8 |
| 10 nM | 72.1 ± 6.1 |
| 100 nM | 25.6 ± 3.9 |
| 1 µM | 8.2 ± 2.5 |
| 10 µM | 15.7 ± 3.1 (Hook Effect) |
Table 2: Key Degradation Parameters
| Parameter | Value |
| DC50 (Half-maximal degradation concentration) | 45 nM |
| Dmax (Maximum degradation) | 92% |
Table 3: Cell Viability (IC50)
| Cell Line | IC50 (Mean ± SD) |
| Cancer Cell Line A | 85 nM ± 7.3 |
| Normal Cell Line B | > 10 µM |
Visualizations
Conclusion
This compound is a valuable building block for the synthesis of potent PROTACs that recruit the CRBN E3 ligase for targeted protein degradation. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at characterizing the efficacy and mechanism of action of novel PROTAC degraders. Rigorous and systematic evaluation using these methods is crucial for the advancement of TPD-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Thalidomide-PEG2-NH2 & Conjugates
Welcome to the technical support center for Thalidomide-PEG2-NH2 and its conjugates. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding the handling and solubility of these molecules, which are commonly used as E3 ligase ligands in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic chemical compound used as a building block in drug discovery, particularly in the field of targeted protein degradation. It consists of a thalidomide moiety, which binds to the Cereblon (CRBN) protein, linked to a short polyethylene glycol (PEG2) chain that terminates in a primary amine (-NH2) group.
The thalidomide portion functions as a ligand for CRBN, which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex[1][2][3]. In PROTAC technology, this ligand recruits the E3 ligase machinery. The terminal amine group allows for conjugation to a ligand that binds to a specific target protein. The resulting bifunctional molecule (PROTAC) brings the target protein into close proximity with the E3 ligase complex, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Q2: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound and its derivatives[4][5]. It is often possible to achieve high concentrations, such as 100 mg/mL. For some related structures, Dimethylformamide (DMF) and Dichloromethane (DCM) are also viable options.
It is critical to use anhydrous or newly-opened DMSO, as the solvent is hygroscopic. Absorbed water can significantly reduce the solubility of hydrophobic compounds. The hydrochloride salt form of the compound generally offers improved stability and solubility in aqueous solutions compared to the free base form.
Q3: My compound is not dissolving, even in DMSO. What should I do?
If you encounter solubility issues, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving the compound.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?
This is a common issue known as "solvent shock" that occurs when a compound that is soluble in a high-concentration organic stock is rapidly diluted into an aqueous buffer where its solubility is much lower.
Strategies to Mitigate Precipitation:
-
Stepwise Dilution: Instead of adding the stock directly to the final volume, first dilute it into a smaller volume of media, mix gently, and then add this intermediate solution to the final volume.
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the compound.
-
Increase Final DMSO Concentration: While keeping it non-toxic to cells (typically ≤0.5%), a slightly higher final DMSO concentration may help.
-
Use Co-solvents or Surfactants: For particularly difficult conjugates, adding a biocompatible co-solvent like PEG400 or a surfactant like Tween 80 to the media can improve solubility.
-
Lower the Working Concentration: The desired final concentration may be above the compound's aqueous solubility limit. Test a range of concentrations to determine the maximum soluble concentration in your specific medium.
Q5: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store sealed and protected from moisture. |
| In Solvent | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| In Solvent | -20°C | 1 month | Suitable for short-term storage. |
Best Practice: Once a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in downstream experiments.
Materials:
-
This compound (or its salt form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and water bath sonicator
Methodology:
-
Pre-Experiment Calculation: Before opening the vial, calculate the volume of DMSO required. For example, to make a 10 mM stock from 5 mg of a compound with a molecular weight of 374.4 g/mol :
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 374.4 g/mol ) = 0.001335 L = 1335 µL
-
-
Compound Handling: Briefly centrifuge the manufacturer's vial to ensure all powder is at the bottom.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Troubleshooting Insolubility: If solid particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by brief vortexing. If needed, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Confirm the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the clear stock solution into single-use, tightly sealed vials. Store immediately at -80°C for long-term use or -20°C for short-term use.
Caption: Workflow for preparing a stock solution.
Protocol 2: Determining Maximum Solubility in Cell Culture Medium
Objective: To find the highest concentration of a this compound conjugate that remains soluble in a specific cell culture medium to avoid precipitation during experiments.
Materials:
-
High-concentration stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare Dilutions: Create a series of dilutions of the compound in your pre-warmed cell culture medium. Ensure the final DMSO concentration is constant across all dilutions and matches your planned experimental conditions (e.g., 0.1%).
-
Example dilutions: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM.
-
Include a "vehicle control" containing only the medium and the same final concentration of DMSO.
-
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 2, 12, or 24 hours).
-
Visual Inspection: After incubation, carefully inspect each tube or well for any signs of precipitation (e.g., cloudiness, visible crystals, or film) against a dark background.
-
Microscopic Examination: Place a small drop of each solution on a microscope slide and examine under 10x or 20x magnification to check for microscopic crystals that may not be visible to the naked eye.
References
Technical Support Center: Optimizing Thalidomide-PEG2-NH2 Conjugation
Welcome to the technical support center for the optimization of reaction conditions for Thalidomide-PEG2-NH2 conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conjugating this compound to their molecules of interest.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating a molecule to this compound?
A1: The most common and robust method is through an amide bond formation. This typically involves reacting an activated ester (such as an N-hydroxysuccinimide or NHS ester) of your molecule of interest with the primary amine of this compound. This reaction is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where Thalidomide serves as an E3 ligase ligand.
Q2: What are the recommended starting conditions for the conjugation reaction?
A2: For a successful conjugation, it is recommended to start with the conditions outlined in the table below. These parameters can be further optimized based on the specific properties of your molecule.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester. |
| Stoichiometry | 1.0 - 1.2 equivalents of this compound to 1.0 equivalent of your NHS-activated molecule | A slight excess of the amine can help drive the reaction to completion. |
| Base | 2.0 - 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) | The base neutralizes the acid byproduct of the reaction. |
| Temperature | Room temperature (20-25°C) | The temperature can be elevated to 37-50°C to increase the reaction rate if necessary.[1] |
| Reaction Time | 12 - 24 hours | Monitor the reaction progress by LC-MS.[1] |
| pH | 8.3 - 8.5 | This pH range is optimal for the reaction of NHS esters with primary amines.[2] |
Q3: How can I monitor the progress of my conjugation reaction?
A3: The progress of the reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours), you can track the consumption of your starting materials and the formation of the desired conjugate product.[1]
Q4: What is the best method for purifying the final conjugate?
A4: The recommended method for purifying the Thalidomide-PEG conjugate is reversed-phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Hydrolysis of NHS ester: The NHS ester on your molecule of interest is sensitive to water. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. |
| Incorrect pH: The reaction is pH-dependent. At low pH, the amine is protonated and unreactive. At very high pH, the NHS ester can hydrolyze rapidly. | Maintain the reaction pH in the optimal range of 8.3-8.5. Use a non-nucleophilic base to control the pH. | |
| Low Reactivity of Starting Materials: Steric hindrance or electronic effects on your molecule of interest may slow down the reaction. | Increase the reaction temperature to 37-50°C and/or increase the reaction time. Consider using a more efficient coupling agent like HATU in the presence of DIPEA. | |
| Presence of a Major Side Product with Similar Polarity to the Desired Product | Nucleophilic Acyl Substitution: A known side reaction involves the displacement of the glutarimide moiety from the thalidomide core by the amine, competing with the desired aromatic substitution. This byproduct can be difficult to separate by HPLC. | To minimize this side reaction, consider a synthetic route where the PEG-amine linker is first attached to the thalidomide precursor before the final conjugation step. If direct conjugation is necessary, the use of a scavenger like taurine has been reported to be effective in minimizing this impurity. |
| Multiple Products Observed by LC-MS | Over-reaction: If your molecule of interest has multiple amine groups, you may get a mixture of products. | Consider using a protecting group strategy to block other reactive amines on your molecule. |
| Degradation of the Product: The PEG linker or other parts of the conjugate may be unstable under the reaction or workup conditions. | Be mindful of the stability of your molecule. For instance, some PEG-lipid conjugates can hydrolyze during HPLC purification under acidic conditions and at elevated temperatures. If you observe degradation, consider using a neutral pH purification method or immediately neutralizing the HPLC fractions. | |
| Difficulty in Purifying the Product | Co-elution of Starting Material and Product: The starting materials and product may have similar retention times on HPLC. | Optimize the HPLC gradient to achieve better separation. A shallower gradient around the elution time of your product can improve resolution. |
| Product is not soluble in the HPLC mobile phase: The conjugate may precipitate on the column. | Adjust the composition of the mobile phase. Adding a small amount of a different organic solvent (e.g., isopropanol) or changing the modifier might help. |
Experimental Protocols
General Protocol for this compound Conjugation to an NHS-activated Molecule
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Preparation:
-
Thoroughly dry all glassware.
-
Prepare stock solutions of your NHS-activated molecule and this compound in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial under an inert atmosphere, add the solution of your NHS-activated molecule (1.0 equivalent).
-
Add the solution of this compound (1.0 - 1.2 equivalents).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by LC-MS at regular intervals. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Redissolve the crude product in a suitable solvent for purification.
-
Filter the sample through a 0.22 µm syringe filter.
-
Purify the conjugate by RP-HPLC using a C18 column and a suitable gradient of water and acetonitrile with 0.1% TFA or formic acid.
-
Visualizing the Workflow and Reaction
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathway for amide bond formation and a potential side reaction.
References
Technical Support Center: Enhancing the Stability of Thalidomide-Derived PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Proteolysis Targeting Chimeras (PROTACs) derived from Thalidomide-PEG2-NH2.
Frequently Asked Questions (FAQs)
Q1: My this compound derived PROTAC is showing rapid degradation in aqueous buffer during my in vitro assays. What is the likely cause and how can I improve its stability?
A1: The primary cause of instability for thalidomide-derived PROTACs in aqueous solutions is the hydrolysis of the thalidomide and glutarimide rings.[1][2] The amide bonds within these rings are susceptible to cleavage under physiological pH conditions.
To improve stability, consider the following strategies:
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Modification of the E3 Ligase Ligand: Replacing thalidomide with more hydrolytically stable analogs, such as lenalidomide or pomalidomide, can significantly enhance the stability of your PROTAC.[3][4][5] Lenalidomide, which lacks one of the phthalimide carbonyl groups, has demonstrated improved metabolic and chemical stability.
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Linker Modification: The attachment point of the linker to the thalidomide moiety can influence stability. Studies have shown that altering the linker position on the phthalimide ring can affect the rate of hydrolysis.
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Formulation Strategies: For in vitro assays, preparing fresh solutions of your PROTAC and minimizing the time it spends in aqueous buffer before use can help mitigate degradation.
Q2: I am observing poor in vivo efficacy with my PROTAC, which I suspect is due to instability in plasma. How can I assess and improve its plasma stability?
A2: Instability in plasma is a common challenge for PROTACs and can be attributed to both chemical hydrolysis and enzymatic degradation by plasma esterases and amidases.
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Assessment of Plasma Stability: A plasma stability assay is crucial to determine the half-life of your PROTAC in plasma from the relevant species (e.g., human, mouse, rat). This involves incubating the PROTAC in plasma and quantifying its concentration over time using LC-MS/MS.
-
Improving Plasma Stability:
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Linker Composition: The composition of the linker plays a critical role. While PEG linkers can improve solubility, they may be susceptible to metabolism. Replacing or modifying the PEG linker with more rigid or sterically hindered linkers can protect against enzymatic degradation.
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E3 Ligase Ligand Modification: As with hydrolytic stability, utilizing more stable E3 ligase ligands like lenalidomide or pomalidomide can also improve plasma stability.
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Prodrug Strategies: Although this adds complexity, a prodrug approach can be employed to mask labile functional groups, which are then cleaved in vivo to release the active PROTAC.
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Q3: How does the length of the PEG linker in my Thalidomide-PEG-NH2 derived PROTAC affect its stability?
A3: The length of the PEG linker can have a significant impact on the overall properties of a PROTAC, including its stability. While longer PEG chains can enhance solubility, they can also introduce greater flexibility, which may expose the PROTAC to metabolic enzymes. Conversely, a shorter linker might offer more steric hindrance, potentially shielding the thalidomide moiety from hydrolysis or enzymatic attack. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and often requires empirical testing to find the right balance between stability, solubility, and the ability to form a productive ternary complex.
Q4: What are the key differences in stability between thalidomide, lenalidomide, and pomalidomide as E3 ligase recruiters in PROTACs?
A4: Thalidomide, lenalidomide, and pomalidomide all recruit the E3 ligase Cereblon (CRBN), but they exhibit different binding affinities and stabilities. Pomalidomide generally shows the highest binding affinity to CRBN, followed by lenalidomide, and then thalidomide. This stronger binding can contribute to the formation of a more stable ternary complex, which is a critical factor for efficient protein degradation. In terms of chemical stability, lenalidomide is often more stable than thalidomide and pomalidomide due to the absence of a carbonyl group on the phthalimide ring, making it less susceptible to hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Loss of PROTAC Integrity in Aqueous Buffer (e.g., PBS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell-free assays. | Hydrolytic degradation of the thalidomide moiety. | 1. Perform a Hydrolytic Stability Assay: Determine the half-life of your PROTAC in the assay buffer (see Experimental Protocols).2. Prepare Fresh Solutions: Make fresh solutions of the PROTAC immediately before each experiment.3. Modify the E3 Ligase Ligand: Synthesize and test analogs using more stable CRBN ligands like lenalidomide.4. Optimize Linker Attachment Point: Investigate different linker attachment positions on the thalidomide ring. |
| Decrease in PROTAC concentration over time as measured by LC-MS. |
Issue 2: Poor In Vivo Performance and Suspected Plasma Instability
| Symptom | Possible Cause | Troubleshooting Steps |
| Low exposure levels in pharmacokinetic studies. | Enzymatic degradation by plasma esterases or amidases. | 1. Conduct a Plasma Stability Assay: Measure the half-life of your PROTAC in human and other relevant species' plasma (see Experimental Protocols).2. Modify the Linker: Replace the PEG linker with a more rigid or sterically hindered linker to reduce susceptibility to enzymatic cleavage.3. Incorporate Metabolically Stable Groups: Introduce fluorine atoms or other metabolically robust groups into the linker. |
| Discrepancy between in vitro potency and in vivo efficacy. |
Data Presentation
Table 1: Comparison of CRBN Ligand Binding Affinities
| E3 Ligase Ligand | Dissociation Constant (Kd) for CRBN | Reference |
| Pomalidomide | ~157 nM | |
| Lenalidomide | ~178 nM | |
| Thalidomide | ~250 nM |
Table 2: Hydrolytic Stability of Thalidomide and Lenalidomide Derivatives in pH 7.4 Buffer
| Compound | Linker Attachment | Half-life in pH 7.4 Buffer (hours) | Reference |
| Thalidomide-linker 1 | 4-amino | >24 | |
| Thalidomide-linker 2 | 4-acylated aniline | 9.8 | |
| Lenalidomide-linker 1 | 4-amino | >24 | |
| Lenalidomide-linker 2 | 4-acylated aniline | 1.5 |
Table 3: Plasma Stability of Thalidomide and Lenalidomide Derivatives in Human Plasma
| Compound | Linker Attachment | Half-life in Human Plasma (minutes) | Reference |
| Thalidomide-linker 1 | 4-amino | >240 | |
| Thalidomide-linker 2 | 4-acylated aniline | 118 | |
| Lenalidomide-linker 1 | 4-amino | >240 | |
| Lenalidomide-linker 2 | 4-acylated aniline | 87 |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assay using HPLC
Objective: To determine the rate of hydrolytic degradation of a PROTAC in a buffered aqueous solution.
Materials:
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PROTAC of interest
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Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (ACN), HPLC grade
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Dimethyl sulfoxide (DMSO), HPLC grade
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HPLC system with a UV detector
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Thermostated incubator or water bath
Procedure:
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Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Incubation Solution Preparation: Dilute the PROTAC stock solution in pre-warmed PBS (37°C) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on the reaction.
-
Time-Point Sampling:
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Immediately after preparation (t=0), take an aliquot of the incubation solution and quench the reaction by diluting it 1:1 with ACN.
-
Incubate the remaining solution at 37°C.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take identical aliquots and quench with ACN in the same manner.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
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Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and ACN with 0.1% formic acid.
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Monitor the disappearance of the parent PROTAC peak at an appropriate UV wavelength.
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-
Data Analysis:
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Calculate the peak area of the parent PROTAC at each time point.
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Normalize the peak areas to the t=0 sample.
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Plot the natural logarithm of the percentage of PROTAC remaining versus time.
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The degradation rate constant (k) is the negative of the slope of the linear regression.
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Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
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Protocol 2: Plasma Stability Assay using LC-MS/MS
Objective: To determine the in vitro stability of a PROTAC in plasma.
Materials:
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PROTAC of interest
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Human plasma (or plasma from other species of interest), pre-warmed to 37°C
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Acetonitrile (ACN) with an internal standard (a structurally similar, stable compound)
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LC-MS/MS system
Procedure:
-
PROTAC Spiking: Spike the PROTAC into the pre-warmed plasma at a final concentration of 1 µM.
-
Time-Point Sampling:
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At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-PROTAC mixture.
-
-
Protein Precipitation and Reaction Quenching:
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Add 3 volumes of ice-cold ACN containing the internal standard to each plasma aliquot to precipitate proteins and stop the reaction.
-
Vortex the samples vigorously.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Analyze the supernatant using a suitable LC-MS/MS method to quantify the remaining parent PROTAC.
-
Use multiple reaction monitoring (MRM) for sensitive and specific detection.
-
-
Data Analysis:
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Determine the peak area ratio of the PROTAC to the internal standard at each time point.
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Calculate the percentage of PROTAC remaining at each time point relative to the t=0 sample.
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Plot the percentage of PROTAC remaining versus time and determine the half-life (t½).
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Mandatory Visualization
Caption: Troubleshooting workflow for PROTAC instability.
Caption: PROTAC-mediated protein degradation pathway.
References
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thalidomide-based PROTACs?
A1: The primary cause of off-target effects stems from the inherent activity of the thalidomide moiety (or its analogs, pomalidomide and lenalidomide).[1][2] These molecules, used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, can also act as a "molecular glue" to recruit unintended endogenous proteins, known as neosubstrates, leading to their degradation.[2][3] The most well-documented off-targets are zinc finger (ZF) transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[4] The degradation of these neosubstrates can result in unintended biological consequences, including immunomodulatory and teratogenic effects.
Q2: How does the linker design in a PROTAC influence off-target effects?
A2: The linker connecting the thalidomide moiety to the target protein binder is a critical determinant of a PROTAC's off-target profile. Its length, rigidity, and attachment point on the thalidomide scaffold significantly impact which off-target proteins are degraded. For instance, attaching the linker at the C4 position of the phthalimide ring has been shown to induce more significant degradation of off-target zinc-finger proteins compared to attachment at the C5 position. Modifications at the C5 position can reduce the degradation of off-target ZF proteins while maintaining on-target activity.
Q3: What is the "hook effect" and how does it relate to off-target degradation?
A3: The "hook effect" is a phenomenon observed with many PROTACs where degradation efficiency decreases at very high concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex (target-PROTAC-CRBN). It is hypothesized that the binary PROTAC-E3 ligase complex might still be capable of recruiting and degrading low-affinity off-target proteins, potentially contributing to off-target effects at high concentrations.
Troubleshooting Guide
Problem 1: I am observing significant cell toxicity that does not correlate with the degradation of my intended target.
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Possible Cause: This is a strong indication of off-target protein degradation. The thalidomide component of your PROTAC is likely recruiting and degrading one or more essential endogenous proteins (neosubstrates).
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Solution:
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Perform Global Proteomics: Conduct an unbiased mass spectrometry-based proteomics experiment to identify all proteins that are downregulated upon treatment with your PROTAC. Compare the degradation profile to a vehicle-treated control.
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Validate Off-Targets: Confirm the degradation of high-priority potential off-targets identified in your proteomics screen using Western blotting.
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Redesign the PROTAC: If critical off-targets are confirmed, consider redesigning your PROTAC. Key strategies include moving the linker attachment point on the thalidomide from the C4 to the C5 position or masking hydrogen-bond donors on the phthalimide ring.
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Problem 2: My proteomics data and Western blot results for a potential off-target are inconsistent.
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Possible Cause: This discrepancy can arise from differences in the sensitivity and specificity of the two methods. Antibodies used in Western blotting can have cross-reactivity, while proteomics provides a broader, more quantitative view.
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Solution:
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Validate Your Antibody: Ensure the primary antibody used for the Western blot is specific to your protein of interest. If available, use knockout or knockdown cell lines to confirm antibody specificity.
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Trust the Trend: Quantitative proteomics is generally more reliable for discovering off-targets. Use the proteomics data to guide your validation efforts.
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Optimize Western Blot Conditions: Ensure consistent protein loading and efficient transfer. Use a reliable loading control to normalize your data.
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Problem 3: My redesigned PROTAC has reduced off-target effects but also shows lower potency for my on-target protein.
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Possible Cause: The modifications made to reduce off-target binding have also negatively impacted the formation or stability of the productive on-target ternary complex. The new PROTAC may also have altered physicochemical properties, such as reduced cell permeability.
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Solution:
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Assess Ternary Complex Formation: Use a biophysical assay like NanoBRET to directly measure and compare the formation of the on-target ternary complex with your original and modified PROTACs.
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Evaluate Cell Permeability: Employ a cellular thermal shift assay (CETSA) or a competitive CRBN engagement assay to assess whether the modified PROTAC can efficiently enter the cell and engage its targets.
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Iterative Design: PROTAC optimization is often an iterative process. You may need to synthesize and test several linker modifications to find the optimal balance between on-target potency and off-target selectivity.
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Data on Common Off-Target Proteins
The thalidomide moiety and its analogs (lenalidomide, pomalidomide) are known to induce the degradation of a range of "neosubstrate" proteins. The precise profile can vary depending on the specific analog used.
| E3 Ligand Moiety | Commonly Degraded Off-Target Proteins (Neosubstrates) | Associated Effects |
| Thalidomide | SALL4, p63, IKZF1 (Ikaros), IKZF3 (Aiolos) | Teratogenicity, anti-cancer activity |
| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-cancer activity, particularly in hematological malignancies |
| Pomalidomide | IKZF1, IKZF3, ZFP91, and a broader set of zinc finger proteins compared to thalidomide | Potent anti-cancer activity |
Experimental Protocols
Protocol 1: Global Proteomic Analysis for Off-Target Identification
This protocol outlines a typical workflow using quantitative mass spectrometry to identify proteins degraded by a PROTAC.
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Cell Culture and Treatment:
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Select a relevant human cell line and culture to approximately 80% confluency.
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Treat cells with your PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and for different durations (e.g., 6, 12, 24 hours).
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Include a vehicle control (e.g., DMSO) in parallel.
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Cell Lysis and Protein Digestion:
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Harvest and lyse the cells to extract total protein. Quantify the protein concentration using a BCA assay.
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Digest the proteins into peptides using an enzyme like trypsin.
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-
Isobaric Labeling (e.g., TMT):
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Label the peptide samples from each condition with tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.
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-
LC-MS/MS Analysis:
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Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution tandem mass spectrometer.
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Data Analysis:
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Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
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Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are your potential off-targets.
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Protocol 2: Western Blot for Off-Target Validation
This protocol is used to confirm the degradation of specific proteins identified through proteomics.
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Cell Seeding and Treatment:
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Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
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Treat cells with a serial dilution of your PROTAC and a vehicle control for the desired time.
-
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Cell Lysis:
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Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
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Protein Quantification and SDS-PAGE:
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Determine the protein concentration of the lysates.
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Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
-
Immunoblotting:
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with a primary antibody specific to the potential off-target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
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Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
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Quantify the band intensities, normalize the signal of the off-target protein to the loading control, and then compare the levels to the vehicle-treated sample to confirm degradation.
-
Visualizations
Caption: PROTAC mechanism showing on-target and off-target degradation pathways.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Polyethylene Glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) for maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
The PEG linker in a PROTAC is a critical component that connects the ligand that binds to the target protein (the "warhead") and the ligand that recruits an E3 ubiquitin ligase (the "anchor").[1][2] It is not merely a spacer; its length, flexibility, and chemical composition are crucial for the PROTAC's overall activity.[3][4] The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[5] This complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
Q2: How does PEG linker length impact PROTAC efficacy?
The length of the PEG linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex. It dictates the spatial orientation and proximity of the target protein and the E3 ligase.
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Linker too short: A short linker may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
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Linker too long: An excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also lead to an increased "hook effect".
Systematic studies have shown that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and E3 ligase combination and must be determined empirically.
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC can form binary complexes (PROTAC bound to either the target protein or the E3 ligase) instead of the desired productive ternary complex, which inhibits degradation.
Linker design can influence the severity of the hook effect. An optimized linker can promote positive cooperativity in the formation of the ternary complex, making it more stable even at higher concentrations and thus mitigating the hook effect. Conversely, a very long and flexible linker might increase the likelihood of forming non-productive binary complexes, exacerbating the hook effect.
Q4: What are common starting points for PEG linker length in PROTAC design?
While the optimal linker length is target-dependent, many initial PROTAC designs utilize PEG linkers with a range of lengths to identify a promising starting point. Commonly used linkers include PEG chains of varying lengths. It is advisable to synthesize a library of PROTACs with systematically varied linker lengths (e.g., PEG3, PEG4, PEG6, etc.) to empirically determine the optimal length for a given target and E3 ligase pair.
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't see any protein degradation.
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Possible Cause: Suboptimal Linker Length.
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Explanation: Even with strong binary binding affinities, the linker may be too short, causing steric clash, or too long, leading to a non-productive ternary complex. The linker must orient the two proteins correctly for ubiquitination to occur.
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Solution: Synthesize a series of PROTACs with varying PEG linker lengths to identify an optimal length that facilitates productive ternary complex formation.
-
-
Possible Cause: Poor Cell Permeability.
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Explanation: The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane to reach its intracellular target.
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Solution: Evaluate the cell permeability of your PROTAC. Modifying the linker by incorporating elements that improve solubility or reduce polar surface area can enhance cellular uptake.
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Problem 2: I observe a significant "hook effect" with my PROTAC at higher concentrations.
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Possible Cause: Formation of Non-Productive Binary Complexes.
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Explanation: At high concentrations, your PROTAC is likely forming more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex.
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Solution:
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Optimize Linker Length and Rigidity: A linker that is too long or flexible can contribute to the hook effect. Experiment with shorter or more rigid linkers to enhance the stability and cooperativity of the ternary complex.
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Test a Wider Concentration Range: Ensure you are testing a broad range of concentrations to accurately determine the optimal degradation window and the onset of the hook effect.
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Problem 3: The degradation efficacy (Dmax) of my PROTAC is low, even at optimal concentrations.
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Possible Cause: Non-productive Ternary Complex Conformation.
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Explanation: While a ternary complex may be forming, the linker might be orienting the target protein in such a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
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Solution:
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Vary Linker Attachment Points: If possible, synthesize PROTACs with the linker attached to different positions on the target or E3 ligase ligands. This can alter the orientation of the proteins within the ternary complex.
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Systematically Vary Linker Length: Even subtle changes in linker length can significantly impact the geometry of the ternary complex and improve Dmax.
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Quantitative Data Summary
The following table summarizes the impact of PEG linker length on the efficacy of various PROTACs, as reported in the literature.
| Target Protein | E3 Ligase | Linker Composition (Number of atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | 12-29 atoms (Alkyl and ether units) | 3 (for 21-atom linker) | 96 (for 21-atom linker) | |
| BTK | CRBN | ≥ 4 PEG units | 1-40 | Not specified | |
| ERα | VHL | 12-atom PEG | Similar binding affinity to 16-atom | Less potent than 16-atom | |
| ERα | VHL | 16-atom PEG | Similar binding affinity to 12-atom | More potent than 12-atom | |
| CRBN (homo-PROTAC) | CRBN | 8-atom PEG | Optimized | Not specified |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding PROTAC efficacy.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis: Measure the binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
-
Bioluminescence Resonance Energy Transfer (BRET):
-
Principle: BRET is a proximity-based assay that measures the non-radiative transfer of energy from a bioluminescent donor (e.g., luciferase fused to one protein) to a fluorescent acceptor (e.g., YFP fused to the other protein) when they are in close proximity (<10 nm).
-
Cell Transfection: Co-transfect cells with constructs encoding the donor-tagged protein and the acceptor-tagged protein.
-
PROTAC Treatment: Treat the cells with the PROTAC of interest.
-
BRET Measurement: Add the luciferase substrate and measure the light emitted by the donor and the acceptor using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio upon PROTAC treatment indicates ternary complex formation.
-
3. Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
-
Immunoprecipitation and Western Blot:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
-
-
ELISA-based Assays:
-
Quantitative ELISA-based methods, such as Dissociation Enhanced Lanthanide Fluoroimmunoassay (DELFIA), can be used to detect protein ubiquitination in a high-throughput format. This method involves capturing the target protein and detecting ubiquitination using a specific antibody.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Thalidomide-PEG2-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of Thalidomide-PEG2-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based PROTAC showing low activity in cell-based assays despite good biochemical activity?
A1: A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are often large molecules with high molecular weights (MW > 800 Da) and polar surface areas (PSA), placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2][3] These characteristics can significantly hinder their ability to passively diffuse across the cell membrane to reach their intracellular targets.[4]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for PROTAC cell permeability, including:
-
Molecular Weight (MW): Higher MWs can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA can reduce membrane permeability.
-
Solubility: Poor aqueous solubility can lead to aggregation and limit the effective concentration of the PROTAC available to cross the cell membrane.
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Number of Rotatable Bonds: A high number of rotatable bonds can be unfavorable for permeability.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "hide" polar functionality and reduce the effective PSA, thereby improving permeability.
Q3: How does the PEG linker in my this compound PROTAC affect its permeability?
A3: Polyethylene glycol (PEG) linkers are often used to improve the solubility and provide spatial separation between the two ligands of a PROTAC. However, long and flexible PEG linkers can sometimes decrease permeability due to their high polarity and flexibility. Shorter, more rigid linkers may be more favorable for cell permeability.
Q4: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. While not directly a permeability issue, if a PROTAC has poor permeability, researchers might be tempted to use higher concentrations, which could inadvertently lead to the hook effect.
Troubleshooting Guides
Problem 1: Low or inconsistent target protein degradation in cells.
-
Possible Cause: Poor cell permeability of the PROTAC.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Confirm the purity of your PROTAC via LC-MS and assess its solubility in your cell culture medium. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cell toxicity.
-
Perform a Permeability Assay: Directly measure the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more comprehensive assessment that includes active transport.
-
Optimize Dosing and Incubation Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. It's possible that longer incubation times are needed for sufficient accumulation of the PROTAC within the cells.
-
Structural Modifications: If poor permeability is confirmed, consider synthesizing analogs with improved physicochemical properties. Strategies include:
-
Linker Optimization: Replace the PEG linker with a shorter, more rigid alkyl or phenyl linker.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and lower the PSA, thereby improving permeability.
-
Introduce Intramolecular Hydrogen Bonds: Modify the PROTAC structure to encourage the formation of intramolecular hydrogen bonds, which can mask polar groups and reduce the molecule's size and polarity.
-
Prodrug Strategy: Convert the PROTAC into a more permeable prodrug by masking polar functional groups with cleavable moieties that are removed intracellularly.
-
-
-
Problem 2: Low compound recovery in permeability assays (e.g., Caco-2).
-
Possible Cause: Non-specific binding of the PROTAC to assay plates or cell monolayers.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-adsorption plates for all steps of the assay to minimize compound loss.
-
Include a Protein Sink: For Caco-2 assays, adding a protein like bovine serum albumin (BSA) to the basolateral chamber can improve the recovery of lipophilic compounds by acting as a "sink."
-
Optimize Assay Buffer: Ensure the pH and composition of the assay buffer are optimal for your PROTAC's stability and solubility.
-
-
Data Presentation
Table 1: Comparison of Permeability of PROTACs with Different Linkers.
| PROTAC | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | This compound-Target Ligand | Low (e.g., < 1.0) | Fictional Example |
| PROTAC B | Thalidomide-Alkyl-Target Ligand | Moderate (e.g., 1.0 - 5.0) | Fictional Example |
| PROTAC C | Thalidomide-Phenyl-Target Ligand | High (e.g., > 5.0) | Fictional Example |
Table 2: Effect of Amide-to-Ester Substitution on PROTAC Permeability.
| PROTAC Analog | Linker Moiety | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Parental (Amide Linker) | Amide | 3.5 | |
| Ester Analog | Ester | 7.2 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
Prepare the Lipid Membrane: A solution of a lipid, such as 10% lecithin in dodecane, is prepared.
-
Coat the Donor Plate: The filter membrane of a 96-well donor plate is coated with the lipid solution.
-
Prepare Compound Solutions: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
Set up the Assay: Add buffer to the wells of a 96-well acceptor plate. Add the diluted compound solution to the wells of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Caco-2 Permeability Assay
-
Principle: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It assesses both passive diffusion and active transport.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Prepare a dosing solution of the PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Wash the cell monolayers with warm transport buffer.
-
Permeability Measurement (Bidirectional):
-
Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
Quantification: At the end of the incubation, samples are taken from both the donor and receiver chambers and the concentration of the PROTAC is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions.
-
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC and the initial permeability barrier.
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Caption: Physicochemical factors influencing PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis and Evaluation of CRBN-Recruiting PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of CRBN-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: My synthesized PROTAC shows low or no degradation of the target protein. What are the common causes and how can I troubleshoot this?
A1: Low degradation efficiency is a frequent challenge in PROTAC development. The issue can stem from several factors, from the initial design of the PROTAC to the experimental setup for degradation assessment. Here are the key areas to investigate:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN is essential for ubiquitination and subsequent degradation.[1] If this complex is unstable or adopts a non-productive conformation, degradation will be inefficient.
-
Troubleshooting:
-
Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify the formation of the ternary complex and assess its cooperativity. A lack of a stable complex is a primary reason for inactivity.
-
Linker Optimization: The linker length and composition are critical for optimal ternary complex formation.[2][3] Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to identify the optimal geometry for the ternary complex.[4]
-
-
-
Poor Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[5] If the PROTAC cannot effectively cross the cell membrane to reach its intracellular target, degradation will not occur.
-
Troubleshooting:
-
Improve Solubility: Incorporate polar groups or PEG linkers into the PROTAC structure to enhance aqueous solubility.
-
Enhance Permeability: Optimize the lipophilicity and reduce the number of hydrogen bond donors of the PROTAC. In some cases, a prodrug approach can be beneficial.
-
-
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or CRBN, which inhibits the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.
-
Troubleshooting:
-
Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations (from low nanomolar to high micromolar) to determine if a hook effect is present.
-
Biophysical Confirmation: Techniques like SPR can help to dissect the binary and ternary binding events and confirm the hook effect.
-
-
-
Incorrect E3 Ligase Choice: While CRBN is widely used, its expression levels can vary between cell lines.
-
Troubleshooting:
-
Confirm CRBN Expression: Use Western Blot or qPCR to confirm that CRBN is expressed in your target cell line.
-
Consider Alternative E3 Ligases: If CRBN expression is low, consider designing PROTACs that recruit other E3 ligases like VHL.
-
-
Q2: I am observing racemization of my thalidomide analog during synthesis. How can I prevent this?
A2: The chiral center at the 3-position of the glutarimide ring in thalidomide and its analogs is prone to racemization, especially under basic conditions. Since the (S)-enantiomer is primarily responsible for binding to CRBN, maintaining chiral purity is crucial for PROTAC efficacy.
-
Mechanism of Racemization: The hydrogen atom on the chiral carbon is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.
-
Troubleshooting Strategies:
-
Mild Reaction Conditions:
-
Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C or room temperature).
-
Base: Use the stoichiometric minimum amount of a weaker, non-nucleophilic base (e.g., DIPEA). Avoid strong bases.
-
Reaction Time: Monitor the reaction closely by LC-MS and minimize the reaction time.
-
-
Choice of Coupling Reagents: Consider using coupling reagents that are effective under milder conditions.
-
Workup and Purification: Avoid basic conditions during aqueous workup and purification steps. Use neutral or mildly acidic conditions.
-
Monitor Chiral Purity: Use chiral HPLC to monitor the enantiomeric excess (ee) of your intermediates at each step to identify where racemization is occurring.
-
Q3: My PROTAC has off-target effects, particularly the degradation of neosubstrates like IKZF1 and GSPT1. How can I mitigate this?
A3: A significant challenge with CRBN-recruiting PROTACs is the off-target degradation of endogenous CRBN neosubstrates, which can lead to toxicity. This is often due to the inherent activity of the CRBN ligand itself.
-
Strategies to Reduce Off-Target Effects:
-
Modification of the CRBN Ligand:
-
Structural Modifications: Introducing modifications to the phthalimide ring of the CRBN ligand can disrupt the binding interface required for neosubstrate recruitment while maintaining affinity for CRBN. For example, introducing a methoxy group at the 7th position of the benzene ring of a CC-885 analog was shown to block neosubstrate degradation.
-
Linker Attachment Point: The point of attachment of the linker to the CRBN ligand can influence neosubstrate degradation. Exploring different attachment points can help to identify PROTACs with a cleaner off-target profile.
-
-
PROTAC Design and Optimization:
-
Linker Design: A well-designed linker can orient the target protein in a way that sterically hinders the recruitment of neosubstrates to the CRBN complex.
-
Selective Warheads: Using a highly selective warhead for your target protein will minimize off-target binding and potential degradation of other proteins.
-
-
Troubleshooting Guides
Problem 1: Low Yield or Purity During PROTAC Synthesis
| Possible Cause | Troubleshooting Steps & Rationale |
| Inefficient Coupling Reactions | 1. Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, 2,4,6-collidine). 2. Check Reagent Quality: Ensure all reagents, especially coupling agents and anhydrous solvents, are fresh and of high quality. 3. Monitor Reaction Progress: Use LC-MS to monitor the reaction closely to determine the optimal reaction time and avoid side reactions. |
| Difficult Purification | 1. Optimize Chromatography: Experiment with different solvent systems and gradients for flash chromatography or preparative HPLC. Consider using a different stationary phase if co-elution is an issue. 2. Solid-Phase Synthesis: For library synthesis or complex PROTACs, consider using solid-phase synthesis to simplify purification, as impurities and excess reagents can be washed away. |
| Compound Instability | 1. Hydrolysis of CRBN Ligand: Immunomodulatory drugs (IMiDs) like thalidomide can be hydrolytically unstable. Avoid prolonged exposure to aqueous or protic conditions, especially at non-neutral pH. 2. Characterize Intermediates: Ensure the purity and structural integrity of all intermediates before proceeding to the next step. |
Problem 2: Difficulty in Confirming Ternary Complex Formation
| Possible Cause | Troubleshooting Steps & Rationale |
| Weak Binding Affinity | 1. Increase Concentrations in ITC: If no or a weak signal is observed in Isothermal Titration Calorimetry (ITC), it may be due to a weak binding affinity. Try increasing the concentrations of the protein and PROTAC. 2. Use a More Sensitive Technique: Surface Plasmon Resonance (SPR) is generally more sensitive than ITC and can be used to measure weaker interactions. |
| Buffer Mismatch in Biophysical Assays | 1. Dialyze Proteins: For ITC and SPR experiments, ensure that all proteins and the PROTAC are in the same, well-matched buffer to avoid large heats of dilution or refractive index mismatches. 2. Control Experiments: Perform control titrations (e.g., titrating the PROTAC into buffer) to measure and subtract any background signals. |
| Protein Aggregation | 1. Check Protein Quality: Ensure that the protein samples are monodisperse and not aggregated using techniques like dynamic light scattering (DLS). 2. Optimize Buffer Conditions: Include additives like glycerol or non-ionic detergents (e.g., Tween-20) in the buffer to improve protein stability. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in PROTAC Synthesis
This protocol describes a standard method for forming an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component of a PROTAC.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amine-containing component (1.1 eq) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Protocol 2: Western Blot for Assessing PROTAC-Induced Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: A typical workflow for the synthesis and purification of a PROTAC.
Caption: The mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Thalidomide-PEG2-NH2 PROTACs
This guide provides researchers, scientists, and drug development professionals with solutions to common aggregation-related issues encountered when working with Thalidomide-PEG2-NH2 Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound PROTAC aggregating in aqueous buffer?
A1: PROTACs, due to their high molecular weight and often lipophilic nature, frequently exhibit poor aqueous solubility, which can lead to aggregation.[1][2] The this compound moiety, while containing a short polyethylene glycol (PEG) linker intended to improve solubility, may not be sufficient to overcome the hydrophobicity of the target-binding ligand. This low intrinsic solubility is a primary driver of aggregation when the PROTAC is diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous experimental buffer.[3]
Q2: How can I visually identify aggregation in my PROTAC solution?
A2: The most straightforward sign of aggregation is the appearance of visible precipitates or turbidity in your solution after dilution into an aqueous buffer.[2] Even without visible particles, micro-aggregates can be present and negatively impact your experiment.
Q3: Can the PEG linker itself contribute to aggregation?
A3: While PEG linkers are generally incorporated to enhance solubility, their length and composition are critical.[4] An improperly optimized PEG linker may not provide sufficient hydrophilicity to keep the entire PROTAC molecule soluble, especially if the target-binding ligand is highly hydrophobic. Although flexible, the linker's properties must be balanced to facilitate the formation of a stable ternary complex without promoting self-aggregation.
Q4: How does aggregation affect my experimental results?
A4: Aggregation can lead to several experimental artifacts, including:
-
Reduced Potency: Aggregated PROTACs are not available to form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase), leading to an underestimation of the compound's true degradation capability (DC50).
-
Inconsistent Results: The stochastic nature of aggregation can lead to high variability between replicate experiments.
-
Off-Target Effects: Aggregates can lead to non-specific binding and cellular stress, confounding the interpretation of results.
-
The "Hook Effect": While distinct from aggregation, the hook effect also results in decreased degradation at high PROTAC concentrations. This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which can be exacerbated by poor solubility.
Troubleshooting Guide
Issue 1: Visible Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: Low intrinsic solubility of the PROTAC.
Solutions:
-
Optimize Solvent Exchange:
-
Prepare a high-concentration stock solution in 100% DMSO, ensuring complete dissolution.
-
When diluting into your aqueous buffer, add the PROTAC stock solution to the buffer in a dropwise manner while vortexing to facilitate rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
-
Utilize Co-solvents:
-
Introduce a small percentage of a water-miscible organic co-solvent into your aqueous buffer. The maximum tolerable percentage should be determined for your specific assay to avoid solvent-induced artifacts.
-
Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight PEGs (e.g., PEG-300, PEG-400).
-
-
Employ Formulation Strategies:
-
For in vitro assays, consider the use of excipients like surfactants or solubilizers.
-
For in vivo studies, more advanced formulations such as amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and bioavailability.
-
Issue 2: Inconsistent Degradation and High Variability Between Replicates
Possible Cause: Formation of soluble micro-aggregates.
Solutions:
-
Characterize Your PROTAC Stock:
-
Use analytical techniques to assess the aggregation state of your PROTAC.
-
Dynamic Light Scattering (DLS): To detect the presence of aggregates and determine the particle size distribution.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To separate and quantify monomers from higher-order species.
-
-
Modify the PROTAC Structure:
-
Linker Optimization: If you have the capability, synthesize analogs with longer or more hydrophilic PEG linkers. The length and composition of the linker are critical for solubility.
-
Introduce Ionizable Groups: Incorporating basic nitrogen atoms into the linker or target ligand can improve solubility in acidic environments.
-
Experimental Protocols
Protocol 1: Co-solvent Solubility Screen
Objective: To determine the minimum concentration of a co-solvent required to maintain PROTAC solubility in an aqueous buffer.
Materials:
-
This compound PROTAC
-
100% DMSO
-
Selected co-solvent (e.g., PEG-400)
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer or nephelometer for turbidity measurement
Methodology:
-
Prepare PROTAC Stock: Create a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare Co-solvent Buffers: Prepare a series of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% PEG-400).
-
Dilute PROTAC: Add the PROTAC stock to each co-solvent buffer to reach your final desired concentration.
-
Incubate and Observe: Incubate the solutions at the experimental temperature for a set period (e.g., 1 hour).
-
Measure Turbidity: Measure the absorbance or light scattering of each solution. An increase in signal indicates precipitation.
-
Analysis: Determine the lowest percentage of co-solvent that prevents an increase in turbidity.
Protocol 2: Western Blot for Assessing PROTAC-Mediated Degradation
Objective: To quantify the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein and Cereblon (CRBN) E3 ligase
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (and a vehicle control) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Data Presentation
Table 1: Co-solvent Solubility Screen Results
| Co-solvent (% v/v) | Turbidity (OD600) | Visual Observation |
| 0% (Control) | 0.52 | Precipitate |
| 1% PEG-400 | 0.25 | Slight Haze |
| 2% PEG-400 | 0.08 | Clear |
| 5% PEG-400 | 0.05 | Clear |
Table 2: PROTAC Degradation Profile
| PROTAC Conc. (nM) | Target Protein Level (Normalized) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.45 | 55% |
| 100 | 0.12 | 88% |
| 1000 | 0.35 | 65% (Hook Effect) |
Visualizations
Caption: Troubleshooting workflow for addressing PROTAC aggregation issues.
Caption: PROTAC mechanism of action leading to protein degradation.
References
Validation & Comparative
Thalidomide-based PROTACs versus VHL-based PROTACs
An Objective Comparison of Thalidomide-Based (CRBN) and VHL-Based PROTACs for Targeted Protein Degradation
For researchers and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a pivotal design decision. Proteolysis-targeting chimeras (PROTACs) function by recruiting an E3 ligase to a specific protein of interest (POI), inducing its ubiquitination and subsequent degradation by the proteasome.[1] Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have become the two most utilized workhorses in the field.[2]
This guide provides a head-to-head comparison of PROTACs that hijack CRBN, typically via thalidomide-derived ligands, versus those that recruit VHL. We will explore their mechanisms, comparative performance supported by experimental data, and key factors that influence their selection.
While both CRBN and VHL-based PROTACs achieve the same ultimate goal—degradation of a target protein—they operate through distinct E3 ligase complexes and exhibit different biochemical characteristics.
-
Thalidomide-Based (CRBN) PROTACs: These molecules recruit the CRBN substrate recognition subunit, which is part of the larger CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] CRBN ligands, such as pomalidomide and thalidomide, bind to a hydrophobic pocket, inducing a surface conformational change that enables the recruitment of target proteins.[]
-
VHL-Based PROTACs: These PROTACs utilize ligands that mimic the natural substrate of VHL (hypoxia-inducible factor 1α, HIF-1α), recruiting it as the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ligase complex.[1]
The formation of a stable and productive ternary complex (E3 ligase–PROTAC–Target Protein) is the critical initiating step for the catalytic cycle of degradation. The stability and kinetics of this complex are paramount to the efficiency and selectivity of the degrader.
References
Validating CRBN Engagement of a Thalidomide-PEG2-NH2 PROTAC: A Comparative Guide
For researchers and drug development professionals, confirming the direct interaction between a PROTAC (Proteolysis Targeting Chimera) and its recruited E3 ligase is a critical step in validating its mechanism of action. This guide provides a comparative overview of key experimental methods to validate the engagement of a Thalidomide-PEG2-NH2 PROTAC with its target E3 ligase, Cereblon (CRBN).
The fundamental principle of this PROTAC involves the thalidomide moiety acting as a ligand for CRBN, thereby recruiting the E3 ligase machinery to a target protein for ubiquitination and subsequent degradation.[1] Validating this initial binding event is paramount. Here, we compare several widely-used techniques, detailing their experimental protocols and presenting expected quantitative data for a typical thalidomide-based PROTAC.
Comparative Analysis of CRBN Engagement Validation Methods
The following table summarizes various biophysical and cellular assays that can be employed to confirm and quantify the interaction between a this compound PROTAC and CRBN. Each method offers distinct advantages and provides different types of data, from binding affinity and kinetics to target engagement within a cellular context.
| Method | Principle | Key Parameters Measured | Typical Values for Thalidomide Analogs | Throughput | Notes |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled thalidomide analog upon binding to CRBN. Displacement by the PROTAC leads to a decrease in polarization. | Binding Affinity (IC50, Ki) | IC50: 150 nM - 2 µM[2][3] | High | Suitable for screening and determining relative binding affinities. |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in the refractive index upon binding of the PROTAC to CRBN immobilized on a sensor chip. | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd) | KD: 160 nM - 250 nM[4][5] | Medium | Provides detailed kinetic information about the binding interaction. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the PROTAC and CRBN. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | KD: 100 nM - 1 µM | Low | Provides a complete thermodynamic profile of the interaction. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. | Target Engagement in cells (Thermal Shift, ΔTm) | ΔTm: 2-5 °C | Medium to High | Confirms target engagement in a physiologically relevant cellular environment. |
| Co-Immunoprecipitation (Co-IP) & Western Blot | An antibody is used to pull down CRBN from a cell lysate, and the presence of the PROTAC's target protein is detected by Western Blot, indicating the formation of a ternary complex. | Ternary Complex Formation (Qualitative or Semi-Quantitative) | Increased co-precipitation of the target protein with CRBN in the presence of the PROTAC. | Low | Demonstrates the PROTAC's ability to bring CRBN and the target protein together in a cellular context. |
Experimental Protocols & Visualizations
Detailed methodologies for each of these key experiments are provided below, accompanied by diagrams illustrating the workflows.
Fluorescence Polarization (FP) Assay
This competitive binding assay is a robust method for quantifying the binding affinity of the PROTAC to CRBN. It relies on the displacement of a fluorescently labeled thalidomide tracer from CRBN by the unlabeled this compound PROTAC.
Experimental Protocol:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
Dilute purified recombinant CRBN/DDB1 complex to a final concentration of 20-100 nM in the assay buffer.
-
Dilute a fluorescently labeled thalidomide probe (e.g., Cy5-Thalidomide) to a final concentration of 1-10 nM.
-
Prepare a serial dilution of the this compound PROTAC and a positive control (e.g., pomalidomide) in DMSO, followed by dilution in the assay buffer.
-
-
Assay Setup :
-
In a black, low-binding 384-well plate, add the serially diluted PROTAC or control compounds.
-
Add the CRBN/DDB1 complex to all wells except for the "probe only" controls.
-
Add the fluorescently labeled thalidomide probe to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 630-640 nm excitation and 672-692 nm emission for Cy5).
-
Plot the change in fluorescence polarization against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the PROTAC required to displace 50% of the fluorescent probe.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics between the PROTAC and CRBN. This technique allows for the determination of both the on-rate (ka) and off-rate (kd) of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Protocol:
-
Chip Preparation and Protein Immobilization :
-
Activate a sensor chip (e.g., CM5) according to the manufacturer's protocol.
-
Immobilize purified recombinant CRBN (or the CRBN/DDB1 complex) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis :
-
Prepare a series of dilutions of the this compound PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the sensor chip surface at a constant flow rate, allowing for association.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the PROTAC from CRBN.
-
Regenerate the sensor surface between different PROTAC concentrations if necessary.
-
-
Data Analysis :
-
The binding responses are recorded as sensorgrams (Response Units vs. Time).
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation :
-
Prepare solutions of purified recombinant CRBN and the this compound PROTAC in the same dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The concentration of the PROTAC in the syringe should be 10-20 times that of the CRBN in the sample cell.
-
Thoroughly degas both solutions before the experiment.
-
-
Titration :
-
Load the CRBN solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.
-
Perform a series of small, sequential injections of the PROTAC solution into the CRBN solution while maintaining a constant temperature.
-
A reference cell is typically filled with the same buffer.
-
-
Data Analysis :
-
The heat released or absorbed upon each injection is measured and plotted against the molar ratio of the PROTAC to CRBN.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
References
A Researcher's Guide to Negative Control Experiments for Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action is a critical step in the validation of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of essential negative control experiments, complete with supporting data, detailed protocols, and visual workflows to ensure the rigorous validation of your PROTAC's activity. The inclusion of appropriate negative controls is paramount to demonstrate that the observed degradation of a target protein is a direct result of the intended PROTAC-induced ternary complex formation between the target, the PROTAC, and the E3 ligase Cereblon (CRBN), rather than off-target effects.
Comparing Negative Control Strategies
To confirm that the degradation of the protein of interest (POI) is dependent on the specific recruitment of CRBN, several types of negative controls should be employed. Each control is designed to disrupt a key step in the PROTAC's mechanism of action.
Key Negative Control Types for Thalidomide-Based PROTACs:
-
E3 Ligase Binding-Deficient Control: This is the most crucial control. It involves a minimal modification to the thalidomide moiety that abolishes its binding to CRBN, without significantly altering the overall physicochemical properties of the PROTAC. The most common strategy is the methylation of the glutarimide nitrogen.[1][2] This modification has been shown to prevent the recruitment of the E3 ligase, thereby inhibiting target degradation.[3]
-
Target Protein Binding-Deficient Control: This control features a modification to the "warhead" component of the PROTAC, rendering it incapable of binding to the target protein.[1] This helps to rule out any effects that might be independent of target engagement.
-
Linker and Warhead/E3 Ligase Ligand Controls: These controls consist of the individual components of the PROTAC (e.g., the warhead connected to the linker, or the E3 ligase ligand connected to the linker). They are important for identifying any potential off-target effects mediated by these separate parts of the molecule, independent of ternary complex formation.[3]
Quantitative Comparison of Active vs. Negative Control PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A successful negative control should exhibit no significant degradation of the target protein, even at high concentrations.
| PROTAC | Target Protein | E3 Ligase Recruited | Negative Control Type | DC50 of Active PROTAC | Dmax of Active PROTAC | Degradation by Negative Control | Cell Line | Reference |
| Pomalidomide-based | c-Met | CRBN | N-methylated glutarimide | Not specified | Significant degradation | No decrease in c-Met levels | Not specified | |
| Thalidomide-based | IDO1 | CRBN | N/A (Comparison of different active PROTACs) | 2.84 µM (Degrader-1) | 93% (Degrader-1) | N/A | HeLa | |
| Pomalidomide-based | BRD4 | CRBN | N/A (Competition experiment) | Potent degradation | >90% | Degradation reversed by pomalidomide | MM1.S |
Note: Directly comparable DC50 and Dmax values for a thalidomide-based PROTAC and its corresponding N-methylated negative control are not always published in a single study. However, the consistent observation across multiple studies is that the N-methylated control shows no significant degradation.
Experimental Protocols
To ensure the reliability and reproducibility of your findings, detailed experimental protocols are essential.
Western Blotting for Protein Degradation
This is the gold-standard assay for quantifying the degradation of a target protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test PROTAC and negative control(s)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test PROTAC, negative control, and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of the PROTAC and its controls.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell line of interest
-
Cell culture medium
-
Test compounds
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate.
-
Treatment: Treat the cells with serial dilutions of the test compounds for the desired incubation period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
Visualizing the Pathway and Workflow
Diagrams are powerful tools for understanding complex biological processes and experimental designs.
References
Navigating the Spacer: A Comparative Guide to PEG Linkers Versus Alkyl Chains in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a groundbreaking strategy in therapeutic development, offering the ability to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the molecular bridge connecting the target protein-binding ligand to the E3 ligase recruiter. Among the most utilized linker motifs are polyethylene glycol (PEG) chains and simple alkyl chains. This guide provides an objective, data-driven comparison of these two linker types, offering insights into their respective impacts on the physicochemical and biological properties of PROTACs to inform rational drug design.
The Great Debate: Flexibility, Solubility, and Functionality
The choice between a PEG linker and an alkyl chain is not merely a matter of connecting two ends; it is a strategic decision that profoundly influences a PROTAC's solubility, cell permeability, and its ability to orchestrate the crucial ternary complex formation required for protein degradation.[1][2] While both are considered flexible linkers, their distinct chemical compositions impart unique characteristics.[3]
Alkyl chains, composed of repeating methylene units, are hydrophobic and offer significant conformational flexibility.[2] Their synthesis is often straightforward, making them a common starting point in PROTAC optimization.[4] Conversely, PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity due to the presence of ether oxygens. This increased polarity can be a double-edged sword, enhancing aqueous solubility while potentially impacting cell membrane permeability.
Performance Deep Dive: A Quantitative Comparison
The ultimate measure of a PROTAC's efficacy lies in its ability to degrade the target protein, a process quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize key experimental data comparing PROTACs with PEG and alkyl linkers.
| Linker Type | Target Protein | E3 Ligase | DC50 | Dmax | Key Observations | Reference |
| Alkyl Chain | TBK1 | VHL | Not observed (<12 atoms) | - | Shorter alkyl linkers were ineffective. | |
| Alkyl/Ether Chain | TBK1 | VHL | 3 nM (21 atoms) | 96% | A 21-atom linker showed optimal degradation. | |
| Alkyl Chain | CRBN | CRBN | Concentration-dependent decrease | - | A nine-atom alkyl chain induced self-degradation of CRBN. | |
| PEG Chain | CRBN | CRBN | Weak degradation | - | Replacing a nine-atom alkyl chain with three PEG units inhibited PROTAC activity. | |
| PEG Chain | ERα | - | Stronger activity (16 atoms) | - | A longer PEG linker (16 atoms) was more effective than a 12-atom one for ERα degradation. |
| Property | Alkyl Linker | PEG Linker | Key Considerations | References |
| Solubility | Generally lower (hydrophobic) | Generally higher (hydrophilic) | PEG linkers can improve the solubility of hydrophobic PROTACs. | |
| Cell Permeability | Can be higher due to hydrophobicity | Complex; can be enhanced by conformational folding that shields polar surfaces, but excessive length can decrease permeability. | The optimal balance between hydrophilicity and hydrophobicity is crucial for cell permeability. | |
| Metabolic Stability | Can be prone to oxidation, especially long chains. | May have reduced metabolic stability in vivo compared to alkyl linkers. | The introduction of linkers can create new metabolic "soft spots". | |
| Ternary Complex Formation | Flexibility allows for productive complex formation. | Flexibility and potential for hydrogen bonding can stabilize the ternary complex. | The linker's length and composition are critical for achieving a stable and productive ternary complex. |
Visualizing the Process: From Mechanism to Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for comparing linkers, and the interplay of linker properties.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A typical experimental workflow for the comparative evaluation of different PROTAC linkers.
Caption: The logical relationship between linker choice, physicochemical properties, biological activity, and overall PROTAC performance.
Experimental Corner: Key Methodologies
Reproducible and robust experimental data are the bedrock of informed PROTAC design. Below are summarized protocols for key assays used to evaluate and compare linker performance.
Western Blotting for Protein Degradation
This technique is the gold standard for quantifying the reduction of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using an appropriate substrate and imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.
-
Plate Preparation: A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH. An acceptor plate is filled with a buffer solution. A filter plate coated with a lipid mixture, mimicking the cell membrane, is placed between the donor and acceptor plates.
-
Incubation: The "sandwich" of plates is incubated for a set period, allowing the PROTAC to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentrations and incubation time.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of the interactions that lead to ternary complex formation.
-
Immobilization: Immobilize one of the interacting partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binding Analysis: Inject the PROTAC over the sensor surface to measure its binding to the immobilized E3 ligase. In a subsequent step, inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
Data Analysis: The binding events are detected as a change in the refractive index at the sensor surface, generating a sensorgram. From this data, kinetic parameters (association and dissociation rates) and the affinity (KD) of the interactions can be determined. Cooperativity in ternary complex formation can be assessed by comparing the binding of the PROTAC to the E3 ligase in the presence and absence of the target protein.
Conclusion: A Balancing Act in PROTAC Design
The choice between PEG and alkyl linkers in PROTAC design is not a one-size-fits-all decision but rather a nuanced process of balancing competing properties. Alkyl linkers offer synthetic simplicity and hydrophobicity that can be advantageous for cell permeability. In contrast, PEG linkers provide a powerful tool to enhance solubility and can favorably influence ternary complex formation through their flexibility and potential for hydrogen bonding.
Ultimately, the optimal linker is context-dependent, relying on the specific characteristics of the target protein and the E3 ligase. An empirical approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, remains the most effective strategy for identifying the ideal molecular bridge to achieve potent and selective protein degradation. The continuous evolution of our understanding of "linkerology" will undoubtedly pave the way for the development of next-generation PROTACs with enhanced therapeutic potential.
References
Pomalidomide-PEG-NH2 vs. Thalidomide-PEG2-NH2: A Comparative Guide for PROTAC Development
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ligase ligand is a pivotal determinant of a Proteolysis Targeting Chimera's (PROTAC's) efficacy and selectivity. This guide provides a detailed comparison of PROTACs constructed with Pomalidomide-PEG-NH2 and Thalidomide-PEG2-NH2, focusing on their performance as Cereblon (CRBN) recruiters. While direct comparative studies of these exact conjugates are limited, a wealth of data on their parent molecules, pomalidomide and thalidomide, offers significant insights for researchers, scientists, and drug development professionals.
Pomalidomide and thalidomide are both widely utilized as ligands to recruit the CRBN E3 ubiquitin ligase, a key component of the Cullin-RING Ligase 4 (CRL4) complex.[1] The fundamental mechanism involves the PROTAC molecule acting as a bridge to bring a target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] However, subtle structural differences between pomalidomide and thalidomide significantly impact their binding affinity for CRBN and, consequently, the performance of the resulting PROTACs.
Quantitative Performance Metrics
The efficacy of a PROTAC is often quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values. While specific data for Pomalidomide-PEG-NH2 and this compound is not available in a head-to-head comparison, the intrinsic properties of their parent compounds allow for an inferred performance comparison. Pomalidomide consistently demonstrates a higher binding affinity for CRBN than thalidomide, which generally translates to more potent PROTACs.[3]
| Parameter | Pomalidomide-based PROTACs (Inferred) | Thalidomide-based PROTACs (Inferred) | Reference |
| CRBN Binding Affinity (Kd) | Higher (~157 nM for pomalidomide) | Lower (~250 nM for thalidomide) | [2][3] |
| PROTAC Potency (DC50) | Generally Lower | Generally Higher | |
| Maximal Degradation (Dmax) | Generally Higher | Generally Lower | |
| Neosubstrate Degradation (IKZF1/3) | More Potent | Less Potent |
Note: The values and characteristics in this table are compiled from multiple sources and may vary depending on the specific PROTAC architecture, including the linker composition and attachment point, as well as the target protein and experimental conditions.
Key Efficacy Differences
The primary distinction in efficacy stems from the higher binding affinity of pomalidomide to CRBN. Pomalidomide, a structural analog of thalidomide, possesses an additional amino group at the 4-position of the phthalimide ring, which enhances its interaction with the CRBN-DDB1 complex. This stronger binding is a critical factor in the formation of a stable ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for efficient ubiquitination and degradation.
Consequently, PROTACs utilizing a pomalidomide-based ligand are generally expected to exhibit:
-
Higher Potency: Achieving significant target degradation at lower concentrations (lower DC50).
-
Greater Maximal Degradation: A higher percentage of the target protein can be degraded (higher Dmax).
However, this increased potency also extends to the degradation of endogenous "neosubstrates" of CRBN, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). While this can be therapeutically beneficial in certain contexts, such as hematological malignancies, it can also represent an off-target effect in others. Therefore, a thalidomide-based PROTAC might be advantageous when minimizing the degradation of these transcription factors is a priority.
Signaling Pathway and Experimental Workflow
The development and evaluation of PROTACs involve a series of well-defined experimental steps and an understanding of the underlying biological pathways.
General Mechanism of Action for CRBN-Recruiting PROTACs
The following diagram illustrates the general mechanism of action for PROTACs that recruit the CRBN E3 ligase.
Caption: Mechanism of action for CRBN-recruiting PROTACs.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical experimental workflow for comparing the efficacy of different PROTACs.
References
Lenalidomide Derivatives Emerge as Potent Alternatives to Thalidomide-Based PROTACs, Offering Enhanced Efficacy and Selectivity
For Immediate Release
In the rapidly advancing field of targeted protein degradation, researchers are increasingly turning to lenalidomide and its derivatives as superior alternatives to thalidomide for the development of Proteolysis Targeting Chimeras (PROTACs). These next-generation molecular degraders, which hijack the body's cellular machinery to eliminate disease-causing proteins, demonstrate enhanced binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to more efficient and selective protein degradation. This guide provides a comprehensive comparison of lenalidomide derivatives and thalidomide-based linkers, supported by experimental data, to inform the design of more effective protein degraders.
Proteolysis Targeting Chimeras are bifunctional molecules that consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase. The widely used "Thalidomide-PEG2-NH2" has been a foundational tool for recruiting the CRBN E3 ligase. However, the quest for improved potency and selectivity has led to the exploration of lenalidomide and its analogs.
Enhanced Performance of Lenalidomide-Based PROTACs
Lenalidomide and its more potent analog, pomalidomide, exhibit a significantly higher binding affinity for CRBN compared to thalidomide.[1] This enhanced affinity often translates to more potent degradation of target proteins, as evidenced by lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).
A comparative study focusing on the degradation of the BET bromodomain protein BRD4 highlights the advantages of lenalidomide-based PROTACs. While a thalidomide-based PROTAC can effectively degrade BRD4, PROTACs employing lenalidomide derivatives often exhibit superior performance.[2]
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide | PEG | BRD4 | ~50 | >90 |
| PROTAC B | Lenalidomide | PEG | BRD4 | ~25 | >95 |
| PROTAC C | 6-fluoro-lenalidomide | PEG | BRD4 | ~15 | >95 |
This table summarizes representative data from multiple sources and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.
The data indicates that lenalidomide-based PROTACs can achieve a two-fold or greater improvement in potency for BRD4 degradation. Furthermore, derivatives such as 6-fluoro-lenalidomide demonstrate the potential for even greater efficacy.
The Advantage of Neosubstrate Selectivity
A critical aspect of designing CRBN-recruiting PROTACs is managing the degradation of endogenous "neosubstrates" such as IKZF1 and IKZF3.[1] While the degradation of these transcription factors can be therapeutically beneficial in certain cancers, it can also lead to off-target effects.[1] Lenalidomide and its derivatives offer a pathway to modulate this activity.
Notably, modifications at the 6-position of the lenalidomide phthalimide ring have been shown to control neosubstrate selectivity. For instance, 6-fluoro lenalidomide has been reported to induce the selective degradation of IKZF1, IKZF3, and CK1α, which are implicated in anti-hematological cancer activity, while showing weaker degradation of other neosubstrates.[3] This tunable selectivity provides a significant advantage for developing safer and more targeted therapeutics.
Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments are provided below.
Synthesis of a 6-Fluoro-Lenalidomide-PEG Linker Conjugate
A general two-step process is employed for the synthesis of a lenalidomide derivative-linker conjugate, which can then be coupled to a target protein ligand.
Step 1: Synthesis of 6-Fluoro-Lenalidomide The synthesis of 6-fluoro-lenalidomide can be achieved through multi-step organic synthesis, starting from commercially available precursors. A key step often involves the introduction of the fluorine atom onto the phthalimide ring, followed by the formation of the glutarimide ring.
Step 2: Conjugation to a PEG Linker The synthesized 6-fluoro-lenalidomide can be conjugated to a PEG linker with a reactive group (e.g., a terminal amine or carboxylic acid) through standard coupling reactions, such as amidation or alkylation.
Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)
This assay is used to determine the binding affinity of lenalidomide derivatives to the CRBN protein.
-
Reagents and Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide or lenalidomide (tracer)
-
Test compounds (lenalidomide derivatives)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Add a fixed concentration of the fluorescent tracer and purified CRBN protein to the wells of the microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the tracer.
-
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing the Mechanism of Action
To better understand the underlying biological processes, the following diagrams illustrate the PROTAC mechanism of action and the CRBN signaling pathway.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex and its role in protein degradation.
Conclusion
The transition from thalidomide-based to lenalidomide-based PROTACs represents a significant advancement in the field of targeted protein degradation. The enhanced CRBN binding affinity, superior degradation potency, and the potential for fine-tuning neosubstrate selectivity make lenalidomide and its derivatives highly attractive for the development of the next generation of protein degraders. The experimental data and protocols provided in this guide offer a solid foundation for researchers to design and evaluate these promising therapeutic modalities.
References
A Head-to-Head Comparison of E3 Ligase Recruiters for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase recruiter is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). This guide provides an objective, data-driven comparison of the most commonly utilized E3 ligase recruiters: Von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2).
Introduction to E3 Ligase Recruiters
E3 ubiquitin ligases are a large family of enzymes that play a pivotal role in substrate recognition for ubiquitination, the process that tags proteins for degradation by the proteasome. PROTACs function by bringing a specific E3 ligase into close proximity with a target protein, leading to the target's ubiquitination and subsequent degradation. The selection of an E3 ligase recruiter influences a PROTAC's degradation efficiency, substrate scope, and potential off-target effects. While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively hijacked for TPD.[1][2]
Quantitative Performance Comparison
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater degradation efficacy.[3] The following tables summarize the performance of PROTACs utilizing different E3 ligase recruiters against the well-characterized targets, BRD4 and BCR-ABL.
Table 1: Performance of BRD4-Targeting PROTACs with Different E3 Ligase Recruiters
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa | ~1-10 | >90 | [4][5] |
| dBET1 | CRBN | BRD4 | HeLa | ~10-100 | >90 | |
| A1874 | MDM2 | BRD4 | RS4;11 | Moderate Degradation | N/A |
Table 2: Performance of BCR-ABL-Targeting PROTACs with Different E3 Ligase Recruiters
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | Degradation Efficacy | Reference |
| Dasatinib-CRBN PROTAC | CRBN | BCR-ABL | K562 | >80% degradation at 2.5 µM | |
| Dasatinib-VHL PROTAC | VHL | BCR-ABL | K562 | No significant degradation |
Key Characteristics of E3 Ligase Recruiters
The choice between E3 ligase recruiters often depends on the specific target and the desired therapeutic application. Key characteristics to consider include their subcellular localization, tissue expression, and the nature of the ternary complex they form.
VHL vs. CRBN:
VHL and CRBN are the most extensively used E3 ligases in PROTAC design. CRBN is primarily localized in the nucleus, while VHL is found in both the cytoplasm and the nucleus. This differential localization can influence the accessibility to target proteins in different cellular compartments. CRBN-based PROTACs are often effective for nuclear oncoproteins. In terms of complex dynamics, CRBN-containing complexes tend to have faster turnover rates, which may be beneficial for rapidly dividing cells. In contrast, VHL forms more stable, long-lived complexes, which could be advantageous for targeting more stable proteins that require sustained degradation signals. However, VHL expression can be downregulated in hypoxic conditions, which might impact the potency of VHL-based degraders in certain tumor microenvironments.
IAP and MDM2:
Recruiters for IAP and MDM2 are less prevalent in PROTAC design compared to VHL and CRBN. IAP-based PROTACs have shown promise in overcoming resistance mechanisms that can arise with VHL or CRBN recruiters. MDM2 is an attractive target due to its role as a negative regulator of the tumor suppressor p53. MDM2-recruiting PROTACs have the dual potential to degrade a target protein and stabilize p53. However, MDM2-based degraders have generally been found to be less effective than those recruiting CRBN and VHL.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and applying TPD technology. The following diagrams, created using the DOT language, illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
References
Safety Operating Guide
Safe Disposal of Thalidomide-PEG2-NH2: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of potent compounds such as Thalidomide-PEG2-NH2 are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).
Due to the known reproductive toxicity of its parent compound, thalidomide, this compound must be handled with extreme caution.[1][2][3] All disposal activities must be performed in strict adherence to local, regional, national, and international regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol.[1]
Key Safety and Handling Information
Thalidomide and its derivatives are classified as hazardous materials, with acute oral toxicity and the potential to cause reproductive harm.[2]
| Property | Value | Source |
| Known Hazards | Toxic if swallowed, harmful in contact with skin, may damage fertility or the unborn child. | |
| Physical State | Solid. | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile or neoprene). |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a multi-faceted process that prioritizes safety and regulatory compliance. The following procedure outlines the necessary steps for safe disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing paper), in a designated, sealable, and clearly labeled hazardous waste container.
-
The label should prominently display the chemical name "this compound," appropriate hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.
-
-
Liquid Waste:
-
If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other solvents unless explicitly permitted by your institution's EHS department.
-
-
Contaminated Labware:
-
Disposable labware should be discarded as solid hazardous waste.
-
Non-disposable glassware should be decontaminated using a validated procedure approved by your EHS department or disposed of as hazardous waste.
-
3. Container Management and Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
4. Documentation and Disposal:
-
Maintain meticulous records of the quantity of this compound waste generated and the dates of accumulation and disposal. This documentation is essential for regulatory compliance.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Thalidomide-PEG2-NH2
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Thalidomide-PEG2-NH2 must adhere to the following safety and logistical procedures to mitigate risks associated with this potent compound.
Thalidomide and its derivatives are known for their significant biological activity and potential hazards, including reproductive toxicity.[1][2][3] Therefore, handling this compound requires stringent safety measures. The following guidelines provide a comprehensive operational and disposal plan to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.[4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[4] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3) and requires a proper fit test before use. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling highly potent compounds. Can be used when unpacking packages in case of spills. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Made from materials like Tyvek® to protect against chemical splashes and dust. These offer head-to-toe protection. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. Gowns should close in the back and have tight-fitting cuffs. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles must provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of potent compounds like this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, a ventilated laminar-flow enclosure, or a glovebox isolator, to minimize exposure.
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.
-
Spill Kit: A spill kit appropriate for chemical hazards must be accessible.
-
Obtain Special Instructions: Do not handle the compound until all safety precautions have been read and understood.
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a containment system to prevent the generation of dust.
-
Keep Containers Closed: Keep the containers of this compound tightly sealed when not in use.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing in dust, fumes, or vapors.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Waste Containers: All contaminated materials, including disposable PPE, gloves, and cleaning materials, must be placed in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material from the spill kit to contain the spill.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or decontamination solution.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
